17-Epiestriol
Description
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-PNVOZDDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858947 | |
| Record name | 17-Epiestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Epiestriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1228-72-4 | |
| Record name | 17-Epiestriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17alpha-Estriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17alpha-Estriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Epiestriol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17-Epiestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,16α,17α-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 17.ALPHA.-ESTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7IHY560Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17-Epiestriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 17-Epiestriol: Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental data related to 17-Epiestriol (16α-hydroxy-17α-estradiol). An endogenous estrogen metabolite, this compound is distinguished by its selective agonist activity for Estrogen Receptor Beta (ERβ), conferring a unique pharmacological profile with potent anti-inflammatory properties. This document details the initial isolation of a related compound by Marrian and Bauld in the mid-20th century, modern analytical techniques, and the molecular mechanisms underlying its biological activity. Quantitative data on receptor binding affinities are presented, alongside a detailed signaling pathway illustrating its anti-inflammatory effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of selective ERβ agonists.
Discovery and Historical Context
The journey to understanding this compound, a stereoisomer of estriol, is rooted in the broader history of steroid hormone research. In the mid-20th century, significant efforts were underway to isolate and characterize the various estrogenic compounds present in biological fluids.
A pivotal moment in this endeavor was the work of G.F. Marrian and W.S. Bauld, who, in 1955 , reported the isolation of a novel estrogenic steroid from the urine of pregnant women, which they named "16-epioestriol"[1]. Their work laid the foundation for the identification of various estriol epimers. The compound now known as this compound is chemically defined as estra-1,3,5(10)-triene-3,16α,17α-triol , indicating the specific stereochemistry at the 16 and 17 positions of the steroid nucleus[2].
Early methods for the separation and quantification of steroid isomers were complex and laborious, often relying on techniques like partition chromatography[3][4]. The development of gas chromatography-mass spectrometry (GC-MS) and later, high-performance liquid chromatography (HPLC), revolutionized the analysis of steroids, allowing for more precise separation and identification of epimers like this compound from complex biological matrices.
This compound is an endogenous metabolite formed from 16α-hydroxyestrone. It is considered a minor and relatively weak estrogen due to its significantly lower binding affinity for Estrogen Receptor Alpha (ERα) compared to 17β-estradiol. However, its selective and potent agonism for Estrogen Receptor Beta (ERβ) is the cornerstone of its unique biological activity and therapeutic potential.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
| Other Names | 16α-hydroxy-17α-estradiol, 17α-Estriol | |
| Molecular Formula | C₁₈H₂₄O₃ | |
| Molecular Weight | 288.38 g/mol | |
| CAS Number | 1228-72-4 |
Quantitative Analysis: Receptor Binding Affinity
The defining characteristic of this compound is its selective binding to ERβ. The following table summarizes the relative binding affinities of this compound and related estrogens to ERα and ERβ.
| Compound | Relative Binding Affinity (%) for ERα | Relative Binding Affinity (%) for ERβ |
| 17β-Estradiol | 100 | 100 |
| This compound | ~4.5 | ~35 |
| Estrone | 10 | 5 |
| Estriol | 14 | 21 |
Data compiled from multiple sources and represent approximate relative values.
Experimental Protocols
Historical Isolation from Urine (Adapted from Marrian and Bauld, 1955)
The pioneering work of Marrian and Bauld involved a multi-step process to isolate "16-epioestriol" from the urine of pregnant women. While the exact protocol is highly detailed in their original publication, a generalized workflow is presented below. This historical method highlights the challenges of steroid chemistry in the mid-20th century.
Methodology:
-
Acid Hydrolysis: Urine samples were subjected to strong acid hydrolysis to cleave the glucuronide and sulfate conjugates of the estrogens, rendering them soluble in organic solvents.
-
Solvent Extraction: The hydrolyzed urine was then extracted with an organic solvent, such as diethyl ether, to separate the steroid hormones from the aqueous phase.
-
Partition Chromatography: The crude extract was subjected to partition chromatography, a technique that separates compounds based on their differential partitioning between two immiscible liquid phases. This was a critical step in separating the various estrogen isomers.
-
Fractional Crystallization: The fractions enriched with the target compound were further purified by fractional crystallization to obtain the crystalline "16-epioestriol".
Chemical Synthesis of this compound
The chemical synthesis of this compound is typically achieved through the reduction of 16α-hydroxyestrone.
Methodology:
-
Starting Material: The synthesis begins with 16α-hydroxyestrone, an estrogen metabolite that possesses a ketone group at the C17 position.
-
Reduction: The 17-keto group of 16α-hydroxyestrone is reduced to a hydroxyl group. The stereochemical outcome of this reduction is crucial for the formation of the 17α-hydroxyl epimer. The choice of reducing agent and reaction conditions dictates the stereoselectivity of this step. Common reducing agents for this transformation include sodium borohydride.
-
Purification: The resulting product, this compound, is then purified from the reaction mixture using techniques such as column chromatography and recrystallization.
Signaling Pathway of Anti-Inflammatory Action
This compound exerts its potent anti-inflammatory effects through a signaling cascade initiated by its selective binding to ERβ. This pathway ultimately leads to the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). A key study demonstrated that this compound is approximately 400-fold more potent than 17β-estradiol in inhibiting the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), an inflammatory marker, and that this action is mediated by nitric oxide (NO).
The following diagram illustrates the proposed signaling pathway:
Pathway Description:
-
ERβ Activation: this compound, due to its high selectivity, binds to and activates ERβ.
-
eNOS Activation: Activated ERβ stimulates the activity of endothelial nitric oxide synthase (eNOS).
-
Nitric Oxide Production: eNOS catalyzes the production of nitric oxide (NO).
-
Inhibition of IKK: Nitric oxide inhibits the activity of IκB kinase (IKK).
-
Stabilization of IκB: Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB.
-
Sequestration of NF-κB: IκB remains bound to the NF-κB (p50/p65) complex, sequestering it in the cytoplasm.
-
Inhibition of NF-κB Translocation: The prevention of IκB degradation blocks the translocation of NF-κB into the nucleus.
-
Downregulation of Inflammatory Genes: Without nuclear translocation, NF-κB cannot bind to the promoter regions of pro-inflammatory genes, such as VCAM-1, leading to a potent anti-inflammatory effect.
Conclusion
This compound represents a fascinating endogenous molecule with a distinct pharmacological profile centered on its selective agonism of Estrogen Receptor Beta. Its historical discovery, rooted in the pioneering work of early steroid chemists, has paved the way for a deeper understanding of its potent anti-inflammatory properties. The ability of this compound to potently inhibit the NF-κB signaling pathway through a nitric oxide-dependent mechanism highlights its potential as a therapeutic agent for inflammatory conditions. This technical guide provides a foundational understanding for further research and development into the clinical applications of this compound and other selective ERβ modulators.
References
17-Epiestriol: A Deep Dive into its Endocrine Signaling Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Epiestriol, an endogenous metabolite of estrone and the 17α-epimer of estriol, is emerging as a significant player in endocrine signaling.[1][2] While historically considered a weak estrogen, recent research has unveiled its potent and selective activities, particularly as a selective estrogen receptor β (ERβ) agonist.[1][2] This technical guide provides an in-depth exploration of the function of this compound in endocrine signaling, with a focus on its molecular mechanisms, quantitative data, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique estrogen metabolite.
Core Concepts in this compound Signaling
Selective Estrogen Receptor β Agonism
Anti-Inflammatory Effects in the Vasculature
A primary and well-documented function of this compound is its potent anti-inflammatory effect on the vascular endothelium. It has been shown to be approximately 400 times more potent than 17β-estradiol in suppressing the tumor necrosis factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[3] This potent anti-inflammatory action is of significant interest for the development of therapies for cardiovascular diseases.
The signaling pathway underlying this effect involves the following key steps:
-
ERβ Activation: this compound binds to and activates ERβ located in endothelial cells.
-
eNOS Upregulation: This activation leads to the increased expression and activity of endothelial nitric oxide synthase (eNOS).
-
Nitric Oxide (NO) Production: Activated eNOS produces nitric oxide (NO).
-
Inhibition of NF-κB Nuclear Translocation: NO, through a series of downstream events, prevents the translocation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) into the nucleus.
-
Suppression of VCAM-1 Expression: By inhibiting NF-κB, this compound effectively blocks the transcription of the VCAM-1 gene, which is a direct target of NF-κB.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity. It is important to note that while relative potencies are reported, specific binding affinities (Ki) and transcriptional activation potencies (EC50) for this compound are not consistently available in the public domain and represent a key area for future research.
| Parameter | Receptor | Value | Reference |
| Relative Binding Affinity | ERα | 55.45% (Range: 29-103%) of 17β-estradiol | |
| ERβ | 79-80% of 17β-estradiol |
| Parameter | Assay | Result | Reference |
| VCAM-1 Inhibition | TNF-α-induced VCAM-1 mRNA expression in HUVECs | ~400x more potent than 17β-estradiol |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in VCAM-1 Inhibition
Caption: this compound inhibits VCAM-1 expression via ERβ, eNOS, and NF-κB.
Experimental Workflow for Assessing VCAM-1 Inhibitiondot
References
Transcriptional Effects of 17-Epiestriol in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Epiestriol, an endogenous metabolite of estradiol, is emerging as a potent and selective modulator of estrogen receptor beta (ERβ). While comprehensive genome-wide transcriptional analyses are not yet widely available in public databases, existing research delineates a significant anti-inflammatory role for this compound, particularly in endothelial cells. This technical guide synthesizes the current understanding of the transcriptional effects of this compound, focusing on its well-characterized signaling pathway and impact on specific gene expression. This document provides detailed experimental protocols for key assays, quantitative data on known gene regulations, and visual diagrams of the molecular pathways and experimental workflows involved.
Introduction
Estrogens play a pivotal role in a myriad of physiological processes, and their effects are mediated by two principal receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This compound, a stereoisomer of estriol, demonstrates a selective agonism for ERβ. This selectivity presents a compelling therapeutic potential, particularly in contexts where ERβ activation is desirable without the proliferative effects often associated with ERα signaling. A significant area of investigation has been the anti-inflammatory properties of this compound in the vasculature.
This guide will focus on the established transcriptional effects of this compound in human umbilical vein endothelial cells (HUVECs), a widely used model system for studying endothelial cell biology.
Known Transcriptional Effects and Signaling Pathway
The primary documented transcriptional effect of this compound is its potent regulation of genes involved in inflammation and vascular function in HUVECs.
Downregulation of Vascular Cell Adhesion Molecule 1 (VCAM-1)
This compound has been shown to be a powerful suppressor of Tumor Necrosis Factor-alpha (TNFα)-induced expression of Vascular Cell Adhesion Molecule 1 (VCAM-1) mRNA. VCAM-1 is a key adhesion molecule involved in the recruitment of leukocytes to the endothelium, a critical step in the inflammatory process.
Upregulation of Endothelial Nitric Oxide Synthase (eNOS)
Conversely, this compound induces the expression of endothelial Nitric Oxide Synthase (eNOS) mRNA. eNOS is responsible for the production of nitric oxide (NO), a critical signaling molecule with vasodilatory and anti-inflammatory properties.
The ERβ/NO/NFκB Signaling Pathway
The transcriptional effects of this compound on VCAM-1 are mediated through a specific signaling cascade. As a selective ERβ agonist, this compound binds to and activates ERβ. This activation leads to an increase in eNOS expression and subsequent NO production. The elevated levels of NO then inhibit the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a primary transcription factor for VCAM-1. By preventing NF-κB from reaching its target genes in the nucleus, this compound effectively suppresses the transcription of VCAM-1.
Data Presentation
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| VCAM-1 | HUVEC | This compound + TNFα | Potent Inhibition | [1] |
| eNOS | HUVEC | This compound | Induction | [1] |
Note: The term "Potent Inhibition" is used as reported in the source, which states this compound is approximately 400-fold more potent than 17-beta E(2) in suppressing TNF alpha-induced VCAM-1 mRNA expression.[1] Specific fold-change values from dose-response experiments would require accessing the full study data.
Mandatory Visualizations
Signaling Pathway of this compound in Endothelial Cells
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Workflow for Studying Transcriptional Effects
Caption: Experimental workflow for analyzing this compound's effects.
Experimental Protocols
Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium supplemented with appropriate growth factors (e.g., VEGF, FGF), 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.05% Trypsin-EDTA. The trypsin is neutralized with medium containing FBS, and the cells are re-plated at a suitable density.
-
Treatment: For experiments, HUVECs are typically seeded in multi-well plates. Once they reach the desired confluency, the culture medium is replaced with a low-serum or serum-free medium for a period of starvation before treatment with this compound, with or without an inflammatory stimulus like TNFα.
RNA Extraction and qRT-PCR for VCAM-1 and eNOS
-
RNA Isolation: Total RNA is extracted from HUVECs using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The concentration and purity of the RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reaction Mix: A typical reaction includes cDNA template, forward and reverse primers for the target gene (VCAM-1 or eNOS) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.
-
Immunofluorescence for NFκB p65 Nuclear Translocation
-
Cell Seeding and Treatment: HUVECs are grown on glass coverslips in a multi-well plate and treated as described above.
-
Fixation and Permeabilization:
-
Cells are washed with Phosphate-Buffered Saline (PBS).
-
Fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Non-specific binding sites are blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Antibody Staining:
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB (diluted in blocking buffer) overnight at 4°C.
-
After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Nuclei are stained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides with an anti-fade mounting medium.
-
Imaging: Images are acquired using a fluorescence microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software.
Broader Transcriptional Context: Insights from 17β-Estradiol Studies
Given the limited availability of genome-wide transcriptional data for this compound, we can look to its closely related compound, 17β-estradiol, for potential parallels and divergences in their effects on gene expression. Numerous RNA-seq and microarray studies have been conducted on various cell lines treated with 17β-estradiol.
In endothelial cells, 17β-estradiol has been shown to regulate a wide array of genes involved in:
-
Cell Cycle and Proliferation: Influencing the expression of cyclins and cyclin-dependent kinases.
-
Apoptosis: Modulating the expression of pro- and anti-apoptotic factors.
-
Angiogenesis: Regulating the expression of growth factors and their receptors.
-
Inflammation: Affecting the expression of cytokines, chemokines, and adhesion molecules.
It is important to note that the transcriptional effects of 17β-estradiol are highly cell-type specific and depend on the relative expression of ERα and ERβ. As this compound is a selective ERβ agonist, its global transcriptional profile is likely to be a subset of that of 17β-estradiol, primarily reflecting the activation of ERβ-mediated pathways. Future research employing RNA-sequencing and other high-throughput methods on various cell lines treated with this compound is crucial to fully elucidate its transcriptional landscape and therapeutic potential.
Conclusion
The current body of research highlights the significant and specific transcriptional effects of this compound, particularly its anti-inflammatory role in endothelial cells through the ERβ-mediated upregulation of eNOS and subsequent suppression of NFκB-driven VCAM-1 expression. While comprehensive genome-wide data remains to be established, the detailed understanding of this key signaling pathway provides a solid foundation for further investigation. The experimental protocols provided in this guide offer a practical framework for researchers to explore the transcriptional and functional consequences of this compound in various cell models. As a selective ERβ agonist, this compound holds considerable promise for therapeutic applications where targeted anti-inflammatory and vasoprotective effects are desired. Future transcriptomic studies will be instrumental in fully unlocking the potential of this intriguing endogenous estrogen.
References
Methodological & Application
Application Note: Quantification of 17-Epiestriol in Human Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Epiestriol (this compound) is an endogenous estrogen metabolite, an epimer of estriol.[1] While considered a minor and relatively weak estrogen, it has been shown to be a selective agonist of the estrogen receptor β (ERβ) and may play a role in various physiological and pathological processes.[1] Notably, this compound has demonstrated significantly higher potency than 17β-estradiol in inhibiting the expression of vascular cell adhesion molecule 1 (VCAM-1), suggesting a potential role in inflammatory processes. Accurate and sensitive quantification of this compound in serum is crucial for pharmacokinetic studies, understanding steroid metabolism, and clinical research. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human serum. The method utilizes liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human serum (charcoal-stripped for calibration standards and quality controls)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of serum sample, calibrator, or quality control, add 50 µL of internal standard solution (e.g., 1 nmol/L this compound-d4 in 30% methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol/water.
-
Vortex mix for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 1.9 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Gradient:
-
Start at 40% B
-
Ramp to 95% B over 5 minutes
-
Hold at 95% B for 1 minute
-
Return to 40% B and equilibrate for 2 minutes
-
Mass Spectrometry (MS) Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Source Temperature: 600°C[3]
-
Ion Spray Voltage: -4500 V[3]
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 60 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Proposed)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound (Quantifier) | 287.2 | 171.1 | 150 | (Optimize) | (Optimize) |
| This compound (Qualifier) | 287.2 | 145.1 | 150 | (Optimize) | (Optimize) |
| This compound-d4 (IS) | 291.2 | 173.1 | 150 | (Optimize) | (Optimize) |
Data Presentation
The following table summarizes the typical validation performance of an LC-MS/MS method for a related estriol isomer in serum, which would be the target performance for this this compound assay.
| Parameter | Result |
| Linearity Range | 0.2 - 32 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%CV) | ≤ 10.4% |
| Inter-day Precision (%CV) | ≤ 16.2% |
| Accuracy (% Recovery) | 95.9% - 104.2% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in serum.
References
Application Notes and Protocols for the Chemical Synthesis of 17-Epiestriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Epiestriol, the 17α-epimer of estriol, is a metabolite of estradiol and a selective agonist for estrogen receptor beta (ERβ).[1] Its selective biological activity makes it a molecule of interest in various research fields, including the study of estrogen signaling and the development of novel therapeutics. Notably, this compound has been shown to be significantly more potent than estradiol in suppressing the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein in inflammatory processes.[2] This document provides a detailed protocol for the chemical synthesis of this compound from 16α-hydroxyestrone via a stereoselective Meerwein-Ponndorf-Verley (MPV) reduction. Additionally, it includes information on the characterization of the final product and a diagram of its relevant signaling pathway.
Introduction
This compound is an endogenous estrogen that exhibits a higher binding affinity for ERβ over ERα.[3] This selectivity is of significant interest to researchers developing therapies that target specific estrogen receptor subtypes, potentially avoiding some of the side effects associated with non-selective estrogen receptor agonists. The synthesis of this compound is most commonly achieved through the reduction of the 17-keto group of 16α-hydroxyestrone.[3] Achieving high stereoselectivity to favor the formation of the 17α-hydroxyl group is the primary challenge in this synthesis. The Meerwein-Ponndorf-Verley (MPV) reduction, a well-established method for the reduction of ketones and aldehydes, offers a robust and selective approach to achieve the desired 17α-epimer.[1] This application note details a protocol adapted from the successful synthesis of 17α-estradiol, applying the principles of thermodynamic MPV reduction to the synthesis of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄O₃ | |
| Molecular Weight | 288.38 g/mol | |
| CAS Number | 1228-72-4 | |
| Appearance | Off-white to yellow powder | |
| Solubility | Chloroform: Methanol (1:1): 9.80-10.20 mg/mL |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Mass Spectrometry | Predicted GC-MS and MS/MS spectra available. | |
| ¹H NMR | No comprehensive public data available. | |
| ¹³C NMR | Diagnostic differences in chemical shifts for C-16 and C-17 are expected compared to the 17β isomer. |
Experimental Protocols
Synthesis of this compound from 16α-Hydroxyestrone via Meerwein-Ponndorf-Verley (MPV) Reduction
This protocol is adapted from the thermodynamic Meerwein-Ponndorf-Verley reduction of estrone to 17α-estradiol and is expected to yield the desired 17α-epimer of estriol with high selectivity.
Materials:
-
16α-Hydroxyestrone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 16α-hydroxyestrone (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: Add aluminum isopropoxide (3.0 eq) and anhydrous isopropanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
-
Characterization: Characterize the purified product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Expected Yield and Purity:
While specific yield data for the synthesis of this compound via this method is not widely published, yields for analogous MPV reductions of steroidal ketones are generally moderate to high. Purity of ≥95% is typically achievable after chromatographic purification.
Mandatory Visualizations
Caption: A flowchart of the chemical synthesis of this compound.
Caption: Signaling pathway of this compound via ERβ.
References
Development of a Specific ELISA for 17-Epiestriol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Epiestriol (17α-Epiestriol) is a stereoisomer of estriol and an endogenous estrogen metabolite.[1] While it is considered a weak estrogen compared to 17β-estradiol, it exhibits selective agonism for the estrogen receptor β (ERβ).[1] Research suggests its potential role in various physiological and pathological processes, making its accurate quantification in biological samples crucial for advancing our understanding of its function. This document provides a detailed protocol for the development and application of a specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The presented protocol is based on established principles for steroid hormone immunoassays.
Principle of the Assay
The this compound ELISA is a competitive immunoassay. The core principle involves the competition between unlabeled this compound in the sample and a fixed amount of this compound conjugated to an enzyme, such as horseradish peroxidase (HRP), for a limited number of binding sites on a specific anti-17-Epiestriol antibody coated on a microplate. As the concentration of this compound in the sample increases, the amount of enzyme-conjugated this compound that binds to the antibody decreases. The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is inversely proportional to the concentration of this compound in the sample.
Caption: Principle of the competitive ELISA for this compound.
Materials and Reagents
-
Anti-17-Epiestriol Antibody Coated Microplate (96-well)
-
This compound Standard Solutions
-
This compound-HRP Conjugate
-
Assay Buffer
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Distilled or Deionized Water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Vortex mixer
-
Plate shaker
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the 20X Wash Buffer Concentrate 1:20 with distilled or deionized water.
-
This compound Standards: Prepare a serial dilution of the this compound stock solution in Assay Buffer to create a standard curve. A typical range might be from 10 pg/mL to 1000 pg/mL.
Assay Procedure
Caption: Experimental workflow for the this compound ELISA.
-
Bring all reagents to room temperature before use.
-
Add 50 µL of each this compound standard, control, and sample into the appropriate wells of the anti-17-Epiestriol antibody-coated microplate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate three times with 300 µL of diluted Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic curve fit is often used for this type of assay.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
Assay Characteristics (Illustrative Data)
The following tables present hypothetical but realistic performance data for a this compound ELISA.
Table 1: Assay Sensitivity
| Parameter | Value |
| Lower Limit of Detection (LOD) | 5 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Upper Limit of Quantification (ULOQ) | 1000 pg/mL |
Table 2: Cross-Reactivity
Specificity of the assay is critical, especially when measuring steroids with similar structures.[2][3][4] The cross-reactivity of the anti-17-Epiestriol antibody should be tested against a panel of related steroids.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 17β-Estradiol | < 1.0 |
| Estriol | < 2.0 |
| Estrone | < 0.5 |
| Testosterone | < 0.1 |
| Progesterone | < 0.1 |
| Cortisol | < 0.1 |
Table 3: Assay Precision
Precision is determined by assaying replicate samples at different concentrations within the assay range.
| Intra-Assay Precision (n=10) | Inter-Assay Precision (n=10) | |
| Sample | Mean (pg/mL) | CV (%) |
| Low Control | 50.5 | 6.8 |
| Medium Control | 248.2 | 5.1 |
| High Control | 751.6 | 4.5 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background | Insufficient washing | Increase the number of washes. Ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Inactive enzyme conjugate | Store conjugate properly. Use a fresh vial. |
| Incorrect incubation times or temperatures | Follow the protocol precisely. | |
| Poor precision | Pipetting errors | Calibrate pipettes. Use proper pipetting technique. |
| Incomplete mixing | Ensure thorough mixing of reagents. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards carefully. |
| Contaminated standards | Use fresh, high-purity standards. |
References
- 1. 17α-Epiestriol - Wikipedia [en.wikipedia.org]
- 2. Cross reactions elicited by serum 17-OH progesterone and 11-desoxycortisol in cortisol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of adrenal steroids with aldosterone may prevent the accurate diagnosis of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of 17-Epiestriol from Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 17-Epiestriol is an isomer of estriol and a metabolite of estrogen. Its quantification in urine is essential for various clinical and research applications, including the study of endocrine functions and metabolic pathways. In urine, estrogens are often present as glucuronide or sulfate conjugates, necessitating a hydrolysis step to measure the total concentration.[1][2] Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine, providing cleaner extracts for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides a detailed protocol for the solid-phase extraction of this compound from human urine.
Experimental Protocol
This protocol is divided into three main stages: enzymatic hydrolysis of conjugated estrogens, solid-phase extraction, and final sample reconstitution.
1. Enzymatic Hydrolysis
Since a significant portion of estrogens in urine are conjugated, a hydrolysis step is essential to measure the total concentration.[1]
-
Materials:
-
Urine sample
-
β-glucuronidase/sulfatase from Helix pomatia[1]
-
0.15 M Sodium acetate buffer (pH 4.6)
-
L-ascorbic acid
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
-
Procedure:
-
To a 0.5 mL aliquot of urine, add 20 µL of the internal standard solution.
-
Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase.
-
Vortex the mixture.
-
Incubate the sample at 37°C for 20 hours to ensure complete hydrolysis of the estrogen conjugates.
-
2. Solid-Phase Extraction (SPE)
This stage isolates and concentrates the deconjugated this compound from the urine matrix. A C18 SPE cartridge is recommended based on its utility for extracting estrogen metabolites.
-
Materials:
-
C18 SPE Cartridge (e.g., Strata C18-E)
-
Methanol (MeOH)
-
Acetone
-
Distilled water
-
Dichloromethane
-
-
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 6 mL of acetone, followed by 6 mL of methanol, and finally 6 mL of distilled water. Ensure the sorbent bed does not run dry between steps.
-
-
Sample Loading:
-
After incubation, centrifuge the hydrolyzed urine sample.
-
Dilute the supernatant with distilled water to a total volume of twice the SPE column capacity (e.g., for a 3 mL cartridge, dilute to 6 mL).
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 6 mL of 5% (v/v) methanol in water to remove polar interferences.
-
Follow with a second wash using 1 cartridge volume of 20% (v/v) methanol in water.
-
-
Drying:
-
Dry the cartridge under a vacuum for 5-10 minutes to remove any residual washing solvents.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1 mL of dichloromethane into a clean collection tube.
-
-
3. Evaporation and Reconstitution
The final step prepares the sample for instrumental analysis.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase compatible with the analytical method (e.g., LC-MS/MS).
-
Data Presentation
The following table summarizes quantitative data for the analysis of related estrogens in urine to provide a reference for expected performance. Specific quantitative data for the SPE of this compound was not available in the searched literature.
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Reference |
| 17α-Estradiol | Urine | SPE (ENV-18 C18) | HPLC-FLD | 83.5 | 7.0 µg/L | |
| 17β-Estradiol | Urine | SPE (ENV-18 C18) | HPLC-FLD | 88.2 | 7.0 µg/L |
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound from urine.
References
Application Notes and Protocols for the Use of 17-Epiestriol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 17-Epiestriol as a standard in various chromatographic techniques. This compound, an epimer of estriol, is a critical reference material for the accurate quantification of estrogens in biological matrices and pharmaceutical formulations. Its use as an internal or external standard is essential for correcting variations in sample preparation and instrumental analysis, thereby ensuring the reliability of analytical data.
Introduction to this compound
This compound (estra-1,3,5(10)-triene-3,16α,17α-triol) is a stereoisomer of estriol, differing in the configuration of the hydroxyl group at the C17 position. While less biologically potent than 17β-estradiol, its presence and concentration in biological systems are of significant interest in endocrinology and clinical research. As a certified reference material (CRM), this compound provides a benchmark for the development and validation of analytical methods.[1][2]
Chromatographic Techniques for this compound Analysis
The quantification of this compound, often in the presence of other estrogen isomers, necessitates high-resolution chromatographic techniques. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: HPLC Analysis of this compound
High-Performance Liquid Chromatography with UV or fluorescence detection is a robust method for the quantification of estrogens. A reversed-phase C18 column is typically effective for the separation of estriol isomers.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of estriol and its isomers. Data for this compound is often comparable to that of estriol and other epimers under similar conditions.
| Parameter | Value | Reference |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |
| Retention Time (Estriol) | ~3.60 min | |
| Limit of Detection (LOD) | ~10 ng/mL | |
| Limit of Quantification (LOQ) | ~25 ng/mL | |
| Linear Range | 10 - 400 ng/mL |
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general procedure for the analysis of this compound in a prepared sample extract.
1. Materials and Reagents:
-
This compound certified reference material
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
Sample extract reconstituted in mobile phase
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
4. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 500 ng/mL.
5. Sample Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the sample extracts.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Application Note 2: GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity, particularly when coupled with a derivatization step to improve the volatility and thermal stability of the estrogens.
Quantitative Data Summary
The following table provides typical quantitative parameters for the GC-MS analysis of derivatized estriol isomers.
| Parameter | Value | Reference |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | |
| Derivatization Agent | BSTFA + 1% TMCS or MSTFA | |
| Retention Time (Estriol-TMS) | ~6.82 min | |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | |
| Limit of Quantification (LOQ) | 12.5 ng/mL | |
| Linear Range | 12.5 - 500 ng/mL |
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol describes the derivatization and subsequent GC-MS analysis of this compound.
1. Materials and Reagents:
-
This compound certified reference material
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Helium (carrier gas)
-
Dried sample extract
2. Derivatization Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
4. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
Application Note 3: LC-MS/MS Analysis of this compound
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the ultra-sensitive and highly selective quantification of estrogens in complex biological matrices like serum and plasma.
Quantitative Data Summary
The table below summarizes typical performance characteristics for the LC-MS/MS analysis of estriol isomers.
| Parameter | Value | Reference |
| Column | C18 or Phenyl-Hexyl | |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium formate | |
| Retention Time (Estriol) | ~2.0 min | |
| Limit of Detection (LOD) | < 1 pg/mL | |
| Limit of Quantification (LOQ) | 1.0 - 10 pg/mL | |
| Linear Range | 1.0 - 200 ng/mL |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general method for the sensitive quantification of this compound using LC-MS/MS.
1. Materials and Reagents:
-
This compound certified reference material
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
Sample extract from solid-phase extraction (SPE)
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
-
Data acquisition and processing software
3. LC-MS/MS Conditions:
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Specific MRM transitions for this compound and the internal standard need to be optimized on the specific instrument.
-
Sample Preparation Protocol: Solid-Phase Extraction (SPE) from Serum
Effective sample preparation is crucial for removing interferences and concentrating the analytes prior to chromatographic analysis.
1. Materials:
-
Serum sample
-
Internal standard solution (e.g., this compound-d4)
-
Methanol, Acetonitrile, Water (HPLC grade)
-
SPE cartridges (e.g., C18 or polymeric)
2. Protocol:
-
Sample Pre-treatment: To 500 µL of serum, add the internal standard. Precipitate proteins by adding 1 mL of cold acetonitrile, vortex, and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the estrogens with 1 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for the intended chromatographic analysis.
Visualizations
Estrogen Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogens.
References
Application Notes and Protocols for Assessing 17-Epiestriol Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Epiestriol is an endogenous estrogen metabolite of estrone and is known to be a selective agonist for Estrogen Receptor β (ERβ).[1] Unlike 17β-estradiol, which is a potent agonist for both ERα and ERβ, this compound exhibits a weaker binding affinity for ERα.[2][3] This selective activity makes this compound a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes. Furthermore, its potential therapeutic applications are of growing interest.
These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the estrogenic activity of this compound. The described assays will enable researchers to determine its receptor binding affinity, assess its ability to induce transcriptional activation, and measure its effects on cell proliferation.
Data Presentation: Quantitative Analysis of Estrogenic Activity
The following tables summarize key quantitative data for this compound in comparison to the well-characterized estrogen, 17β-Estradiol.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | Reference |
| 17β-Estradiol | 100 | 100 | [3] |
| This compound | 29 - 103 | 79 - 80 | [2] |
Table 2: Proliferative and Transcriptional Activity
| Compound | Assay | Cell Line | Endpoint | EC50 | Reference |
| 17β-Estradiol | E-SCREEN | MCF-7 | Cell Proliferation | ~1-10 pM | |
| This compound | E-SCREEN | MCF-7 | Cell Proliferation | Expected to be significantly higher than 17β-Estradiol | N/A |
| 17β-Estradiol | ERE-Luciferase | T47D | Luciferase Activity | ~6 pM | |
| This compound | ERE-Luciferase | T47D | Luciferase Activity | Expected to be significantly higher than 17β-Estradiol | N/A |
Experimental Protocols
A panel of in vitro assays is essential to comprehensively evaluate the estrogenic activity of a compound. The following protocols describe three key assays: a competitive receptor binding assay, a cell proliferation assay (E-SCREEN), and a reporter gene assay.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol
-
This compound and 17β-Estradiol (for standard curve)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4, with 1 mM DTT added fresh)
-
Hydroxylapatite (HAP) slurry
-
Wash Buffer (e.g., TEG buffer without DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound and unlabeled 17β-estradiol in assay buffer.
-
In a 96-well plate, combine the recombinant ER protein, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or unlabeled 17β-estradiol.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Add cold HAP slurry to each well to capture the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with intermittent mixing.
-
Wash the HAP pellet multiple times with cold wash buffer to remove unbound radioligand.
-
After the final wash, add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as:
(IC50 of 17β-estradiol / IC50 of this compound) x 100%
E-SCREEN Cell Proliferation Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous ERα.
Materials:
-
MCF-7 cells
-
Culture Medium: MEM supplemented with 5% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Hormone-stripped Medium: Phenol red-free MEM with 5% charcoal-dextran stripped FBS.
-
This compound and 17β-Estradiol
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, SRB)
Protocol:
-
Culture MCF-7 cells in the complete culture medium.
-
Two days before the assay, switch the cells to hormone-stripped medium to deplete endogenous estrogens.
-
Seed the cells in 96-well plates at a low density (e.g., 400-2000 cells/well) in hormone-stripped medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound and 17β-estradiol in hormone-stripped medium.
-
Replace the medium in the cell plates with the prepared dilutions of the test compounds. Include a vehicle control (hormone-stripped medium only) and a positive control (17β-estradiol).
-
Incubate the plates for 6 days, changing the medium with fresh compound dilutions every 2 days.
-
On day 6, assess cell proliferation using a suitable cell viability assay according to the manufacturer's instructions.
Data Analysis: The results are expressed as the proliferative effect (PE), which is the ratio of the cell number in the presence of the test compound to the cell number in the vehicle control. The data is plotted as PE versus the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal proliferative effect).
Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay measures the ability of a compound to activate transcription through the estrogen receptor. It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). The T47D breast cancer cell line is a suitable model for this assay.
Materials:
-
T47D cells stably expressing an ERE-luciferase reporter construct (T47D-KBluc).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS.
-
Hormone-stripped Medium: Phenol red-free RPMI-1640 with 10% charcoal-dextran stripped FBS.
-
This compound and 17β-Estradiol
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Protocol:
-
Culture the T47D-KBluc cells in complete medium.
-
Three to four days prior to the assay, switch the cells to hormone-stripped medium.
-
Seed the cells into 96-well plates at a density of approximately 50,000 cells/well in hormone-stripped medium.
-
The next day, replace the medium with fresh hormone-stripped medium containing serial dilutions of this compound or 17β-estradiol. Include a vehicle control.
-
Incubate the plates for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
Data Analysis: Luciferase activity is typically normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. The fold induction is calculated relative to the vehicle control. The data is plotted as fold induction versus the log concentration of the test compound to determine the EC50 value.
Visualizations
Estrogen Signaling Pathway
Caption: Simplified estrogen signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for in vitro assessment.
References
Application Notes and Protocols for the Separation of 17-Epiestriol from other Estriol Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of estriol isomers is critical for understanding their distinct biological activities and for the development of safe and effective therapeutics. 17-Epiestriol, a stereoisomer of estriol, presents a significant analytical challenge due to its structural similarity to other estriol isomers. This document provides detailed application notes and protocols for the separation of this compound from other estriol isomers, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrochromatography (CEC).
High-Performance Liquid Chromatography (HPLC) for Estriol Isomer Separation
HPLC is a robust and widely used technique for the separation of steroid isomers. The choice of stationary phase and mobile phase composition is critical for achieving baseline separation of structurally similar estriol isomers.
Protocol 1: Reversed-Phase HPLC with a Phenyl-Hexyl Stationary Phase
This method is adapted from protocols developed for the separation of estradiol isomers and is suitable for the separation of dansylated estriol isomers. Derivatization with dansyl chloride enhances the hydrophobicity and detectability of the isomers.
Materials and Reagents:
-
This compound, Estriol, and other estriol isomer standards
-
Acetonitrile (HPLC grade)
-
Water (deionized and filtered)
-
Formic acid (LC-MS grade)
-
Dansyl chloride
-
Sodium bicarbonate buffer (100 mM, pH 10.5)
-
Ethyl acetate
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve estriol isomer standards in a suitable organic solvent (e.g., acetonitrile).
-
For derivatization, evaporate the solvent under a stream of nitrogen.
-
Add 30 µL of 1 mg/mL dansyl chloride in acetonitrile and 20 µL of 100 mM sodium bicarbonate buffer (pH 10.5).[1]
-
Vortex the mixture and incubate at 60°C for 10 minutes.[1]
-
Centrifuge the sample and transfer the supernatant to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex® Phenyl-Hexyl (50 mm × 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water (v/v).[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v).[2]
-
Gradient: 50% B to 87% B over 6 minutes.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection (Positive ESI mode):
-
H-ESI Spray Voltage: 3.5 kV.
-
H-ESI Temperature: 350°C.
-
Capillary Temperature: 325°C.
-
Monitor for the specific m/z transitions of the dansylated estriol isomers.
-
Quantitative Data Summary:
| Isomer | Expected Retention Time (min) | Resolution (Rs) |
| Dansyl-17-Epiestriol | To be determined empirically | > 1.5 |
| Dansyl-Estriol | To be determined empirically | > 1.5 |
| Dansyl-16-Epiestriol | To be determined empirically | > 1.5 |
Note: Retention times and resolution will need to be empirically determined for estriol isomers as the provided references focus on estradiol. The principle of separating dansylated epimers on a phenyl-hexyl column is applicable.
Protocol 2: Chiral HPLC with a Carbazole-Based Polymeric Stationary Phase
For challenging separations of epimers, a chiral stationary phase can provide the necessary selectivity. This protocol is based on the successful separation of 17α- and 17β-estradiol.
Materials and Reagents:
-
This compound, Estriol, and other estriol isomer standards
-
Methanol (HPLC grade)
-
Water (deionized and filtered)
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
Instrumentation:
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation:
-
Dissolve estriol isomer standards in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Silica column coated with poly(2-N-carbazolylethyl acrylate) (Sil-CEA).
-
Mobile Phase (Reversed-Phase): Methanol-water (7:3, v/v).
-
Mobile Phase (Normal-Phase): Hexane-2-propanol (8:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 280 nm.
-
Quantitative Data Summary:
| Isomer | Stationary Phase | Mobile Phase | Separation Factor (α) |
| This compound / Estriol | Sil-CEA | Methanol-water (7:3) | Expected to be > 1.1 |
| This compound / Estriol | Sil-CEA | Hexane-2-propanol (8:2) | Expected to be > 1.1 |
Note: The separation factor for estriol isomers on a Sil-CEA column will need to be determined experimentally. A separation factor greater than 1.1 is generally considered good for isomeric separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of steroid isomers, particularly after derivatization to increase volatility.
Protocol: GC-MS with Trimethylsilyl (TMS) Derivatization
This protocol is adapted from methods for the analysis of estradiol and other estrogens in biological samples.
Materials and Reagents:
-
This compound, Estriol, and other estriol isomer standards
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine
-
Hexane (GC grade)
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer with an electron ionization (EI) source
Procedure:
-
Sample Preparation and Derivatization:
-
Evaporate the solvent from the estriol isomer standards under a stream of nitrogen.
-
Add 50 µL of MSTFA and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute with hexane before injection.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized estriol isomers.
-
Quantitative Data Summary:
| Isomer (as TMS derivative) | Expected Retention Time (min) | Characteristic m/z ions |
| This compound-TMS | To be determined empirically | To be determined |
| Estriol-TMS | To be determined empirically | 504, 386, 298 |
| 16-Epiestriol-TMS | To be determined empirically | To be determined |
Note: The retention times and characteristic ions for TMS-derivatized this compound and other isomers need to be determined by injecting pure standards.
Capillary Electrochromatography (CEC)
CEC combines the high efficiency of capillary electrophoresis with the selectivity of HPLC, offering a powerful tool for separating neutral, structurally similar compounds like estriol isomers.
Protocol: CEC with a Monolithic Column
This method is based on a protocol for the separation of estriol, 17-β-estradiol, and progesterone.
Materials and Reagents:
-
This compound, Estriol, and other estriol isomer standards
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (deionized and filtered)
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused silica capillary with a monolithic stationary phase
Procedure:
-
Sample Preparation:
-
Dissolve estriol isomer standards in the mobile phase.
-
-
CEC Conditions:
-
Capillary: Fused silica capillary with a 3-(methacryloxypropyl)trimethoxysilane-based monolithic stationary phase.
-
Mobile Phase: 30% (v/v) acetonitrile in 10 mmol L-1 aqueous ammonium acetate.
-
Applied Voltage: 25 kV.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Quantitative Data Summary:
| Isomer | Migration Time (min) | Resolution |
| This compound | To be determined empirically | > 1.5 |
| Estriol | To be determined empirically | > 1.5 |
| 16-Epiestriol | To be determined empirically | > 1.5 |
Note: The migration times and resolution for estriol isomers will need to be determined experimentally. The high efficiency of CEC is expected to provide good resolution between the epimers.
Visualizations
Caption: General experimental workflow for the HPLC separation of estriol isomers.
Caption: Workflow for the GC-MS analysis of estriol isomers after derivatization.
Caption: Logical relationship of the derivatization process for estriol isomers.
References
Application Notes: The Use of 17-Epiestriol in Steroid Metabolomics Research
Introduction
17-Epiestriol (also known as 16α-hydroxy-17α-estradiol) is a minor endogenous estrogen and a metabolite of estradiol.[1][2] In the field of steroid metabolomics, which seeks to measure and understand the complete set of steroids in a biological system, minor metabolites like this compound are gaining significant attention. Unlike its more abundant isomers, this compound is distinguished by its activity as a selective agonist for Estrogen Receptor β (ERβ), making it a valuable tool for investigating ERβ-specific signaling pathways and their physiological consequences.[1][2][3]
Its unique biological profile, particularly its potent anti-inflammatory properties, positions this compound as a key molecule for researchers in endocrinology, cardiovascular disease, and drug development. These application notes provide an overview of its biological activity, quantitative data, and detailed protocols for its analysis and use in a research setting.
Biological Activity and Signaling
This compound's primary mechanism of action is through its selective binding to ERβ. This interaction initiates a signaling cascade with significant anti-inflammatory effects. Notably, this compound is a potent inhibitor of Tumor Necrosis Factor α (TNFα)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in inflammatory processes.
The signaling pathway proceeds as follows:
-
This compound binds to and activates ERβ.
-
The activated receptor complex upregulates the expression of endothelial Nitric Oxide Synthase (eNOS).
-
Increased eNOS activity leads to the production of Nitric Oxide (NO).
-
NO prevents the nuclear translocation of NF-κB, a critical transcription factor for inflammatory genes.
-
By inhibiting NF-κB's nuclear activity, the transcription of VCAM-1 is suppressed.
This pathway can be blocked by estrogen receptor antagonists, confirming its receptor-mediated mechanism.
Quantitative Data
The potency and receptor affinity of this compound have been characterized relative to other endogenous estrogens. This data is crucial for designing experiments and interpreting results.
Table 1: Comparative Potency against VCAM-1 Expression
| Compound | Potency vs. 17β-Estradiol (in inhibiting TNFα-induced VCAM-1) | Reference |
|---|---|---|
| This compound | ~400x more potent | |
| 17β-Estradiol | Baseline (1x) | |
| Ethinyl Estradiol | No significant effect at concentrations tested |
| Estrone | No significant effect at concentrations tested | |
Table 2: Relative Binding Affinities (RBA) for Estrogen Receptors
| Compound | Receptor | Relative Binding Affinity (%) | Reference |
|---|---|---|---|
| Estradiol (E2) | ERα & ERβ | 100 | |
| This compound | ER (General) | 55.45 (Range: 29-103) | |
| Estriol (E3) | ER (General) | 15 |
| 16β-Epiestriol | ER (General) | 20 | |
Note: The RBA for this compound is reported generally for the Estrogen Receptor (ER), with a strong preference for ERβ established through functional assays.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum/Plasma by LC-MS/MS
This protocol provides a general framework for the sensitive quantification of this compound. It is based on established methods for other low-concentration estrogens and should be optimized for specific instrumentation.
1. Materials and Reagents
-
Biological Sample: Human serum or plasma (at least 200 µL).
-
Internal Standard (IS): Isotope-labeled this compound (e.g., ¹³C₃-17-Epiestriol) or a structurally similar labeled steroid.
-
Solvents: LC-MS grade methanol, acetonitrile, water, diethyl ether or methyl tert-butyl ether (MTBE).
-
Solid Phase Extraction (SPE): C18 cartridges (optional, for sample cleanup).
-
Reagents: Formic acid, ammonium fluoride (for mobile phase modification).
2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw 200 µL of serum/plasma sample on ice.
-
Spike the sample with 50 µL of internal standard solution and vortex briefly.
-
Add 1 mL of MTBE (or 5:1 v/v diethyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube. For maximum recovery, this step can be repeated.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C or using a SpeedVac.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water) and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions (Example)
-
LC System: UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 5 cm x 2.1 mm, <2 µm particle size).
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 40% B, ramp to 90-100% B over several minutes, hold, and re-equilibrate. The gradient must be optimized to separate this compound from its isomers.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS must be determined by direct infusion. For the native molecule (C₁₈H₂₄O₃, M.W. 288.38), the precursor ion [M-H]⁻ would be m/z 287.2.
Protocol 2: In Vitro Bioassay for VCAM-1 Inhibition
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on TNFα-induced VCAM-1 expression, based on the methodology described by Saeed et al.
1. Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Reagents: this compound, TNFα, Estrogen Receptor Antagonist (e.g., ICI-182780).
-
Culture Medium: Appropriate endothelial cell growth medium.
-
Analysis: Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers for VCAM-1 and a housekeeping gene) or ELISA/Western Blot (VCAM-1 primary antibody, secondary antibody, lysis buffer, substrate).
2. Experimental Procedure
-
Cell Culture: Culture HUVECs in appropriate flasks until they reach ~80-90% confluency. Seed cells into multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a set period (e.g., 18-24 hours). Include control groups:
-
Vehicle Control (no treatment).
-
TNFα alone.
-
This compound + TNFα.
-
(Optional) this compound + ICI-182780 + TNFα to confirm receptor dependence.
-
-
Stimulation: Add TNFα (e.g., 10 ng/mL) to the designated wells for a stimulation period (e.g., 4-6 hours for mRNA analysis, 12-24 hours for protein analysis).
-
Harvesting:
-
For qPCR: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
For Western Blot/ELISA: Lyse the cells in an appropriate buffer and collect the total protein lysate.
-
3. Analysis
-
qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers specific for VCAM-1 and a stable housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of VCAM-1 mRNA using the ΔΔCt method.
-
-
Western Blot or ELISA:
-
Quantify total protein concentration in the lysates.
-
Perform Western Blot or ELISA according to standard procedures to determine the relative levels of VCAM-1 protein expression.
-
4. Expected Outcome A dose-dependent decrease in TNFα-induced VCAM-1 mRNA and protein expression is expected in cells treated with this compound. This effect should be attenuated in the presence of an estrogen receptor antagonist.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 17-Epiestriol Detection via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 17-Epiestriol using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for this compound and other estrogens?
A1: Electrospray ionization (ESI) in negative ion mode is most commonly used for estrogens like this compound.[1][2] This is because the phenolic hydroxyl group on the A-ring of the steroid is readily deprotonated, forming a stable [M-H]⁻ precursor ion, which is ideal for sensitive detection.
Q2: What are the primary challenges when developing an LC-MS/MS method for this compound?
A2: The main challenges include:
-
Low Endogenous Concentrations: this compound is often present at very low levels (pg/mL) in biological matrices, requiring highly sensitive methods.[3]
-
Matrix Effects: Co-eluting substances from biological samples like plasma or urine can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Isomeric Specificity: Chromatographically separating this compound from its isomers, such as estriol and 17α-estradiol, is critical for accurate measurement.[4]
-
Poor Ionization Efficiency: Steroids, in general, can have poor ionization efficiency due to the lack of easily ionizable functional groups.[5] While the phenolic group helps, optimization is still crucial.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) essential for this analysis?
A3: A SIL-IS (e.g., deuterium-labeled this compound) is crucial because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same degree of matrix effects and variability in sample preparation and instrument response. By measuring the ratio of the analyte to the SIL-IS, these variations can be effectively compensated for, leading to highly accurate and precise results.
Q4: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for sample preparation?
A4: Both SPE and LLE can be effective. The choice depends on the sample matrix, required cleanliness, and throughput.
-
SPE: Often provides higher recovery and cleaner extracts by using a solid sorbent (like C18) to selectively retain the analyte while interferences are washed away. It is also more easily automated.
-
LLE: A classic technique that separates compounds based on their solubility in two immiscible liquids. It can be very effective but is often more labor-intensive and may result in emulsions. A comparison of the two methods often shows SPE providing higher mean recovery rates.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal Intensity
Q: I am not seeing a peak for this compound, or the signal is much lower than expected. What should I check?
A: This is a common issue that can be traced to several sources. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low or no analyte signal.
Issue 2: Poor Peak Shape or Shifting Retention Time
Q: My this compound peak is broad, tailing, or the retention time is inconsistent. What are the likely causes?
A:
-
Chromatography Column Issues: The most common cause.
-
Solution: First, try flushing the column with a strong solvent. If that fails, reverse-flush the column (if permitted by the manufacturer). As a last resort, replace the column and/or guard column.
-
-
Mobile Phase Problems:
-
Solution: Prepare fresh mobile phases. Ensure they are properly degassed. Inconsistent mobile phase composition due to improper mixing or evaporation can cause retention time shifts.
-
-
Sample Matrix Effects:
-
Solution: Improve sample cleanup. If phospholipids are suspected in plasma samples, consider a targeted removal step. Reconstituting the final extract in a solvent weaker than the initial mobile phase can also improve peak shape.
-
-
Injector Issues:
-
Solution: A partially clogged injector needle or seat can lead to poor peak shape. Perform injector maintenance as recommended by the manufacturer.
-
Issue 3: Inaccurate Quantification and High Variability
Q: My quality control (QC) samples are failing, and the results are not reproducible. What should I investigate?
A: This points towards issues with matrix effects, sample preparation, or calibration.
Caption: Conceptual diagram of matrix effects in the ion source.
-
1. Evaluate Matrix Effects:
-
Protocol: Perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank extracted matrix with the signal of the same amount in a neat solution. A significant difference indicates matrix effects.
-
Solution: Use a stable isotope-labeled internal standard. If one is already in use, ensure there is no interference at its mass transition. Improve sample cleanup or dilute the sample.
-
-
2. Check Internal Standard (IS) Performance:
-
Protocol: Monitor the absolute peak area of the IS across all samples, calibrators, and QCs. The area should be consistent (typically within 20-30% CV).
-
Solution: If the IS area is erratic, it may indicate inconsistent sample preparation (e.g., pipetting errors) or severe, non-uniform matrix effects.
-
-
3. Review Calibration Curve:
-
Protocol: Check the linearity (R²) and the accuracy of your calibrators.
-
Solution: If the curve is non-linear, consider using a weighted regression (e.g., 1/x or 1/x²). Ensure calibrators are prepared correctly and are within the stability period.
-
Experimental Protocols & Data
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines a general procedure using Solid-Phase Extraction (SPE).
-
Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute this compound with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
Quantitative Data & Method Parameters
The following tables provide typical starting parameters and performance metrics for the analysis of this compound and its isomers. Note: These are starting points and must be optimized for your specific instrument and application.
Table 1: Recommended LC-MS/MS Parameters (must be optimized)
| Parameter | Recommended Starting Condition |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid or 0.2mM Ammonium Fluoride in Water |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Electrospray (ESI), Negative Ion |
| Precursor Ion [M-H]⁻ | m/z 287.2 (for Estriol isomers) or m/z 271.2 (for Estradiol isomers) |
| Product Ions | Scan for characteristic fragments; for Estriol (m/z 287.2), common fragments are m/z 171.1 and m/z 145.1 |
| Declustering Potential (DP) | -50 to -120 V |
| Collision Energy (CE) | -30 to -55 V |
Caption: Overview of the analytical workflow for this compound.
Table 2: Typical Method Performance for Estrogen Analysis
| Performance Metric | Typical Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.2 - 5.0 pg/mL in plasma/serum |
| Linearity Range (R²) | > 0.99 over 3-4 orders of magnitude |
| Recovery (SPE) | 85% - 105% |
| Inter/Intra-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Table 3: Comparison of Sample Preparation Techniques
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Typical Recovery | Generally higher and more consistent (e.g., ~85-95%) | Can be more variable, often slightly lower (e.g., ~75-90%) |
| Extract Cleanliness | Very good, effective at removing salts and phospholipids. | Good, but depends heavily on solvent choice. |
| Throughput | High, easily automated with 96-well plates. | Low to medium, can be labor-intensive. |
| Common Issues | Cartridge variability, breakthrough if overloaded. | Emulsion formation, larger solvent volumes. |
References
- 1. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Support Center: Resolving Co-eluting Peaks with 17-Epiestriol in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 17-Epiestriol with other compounds, particularly its isomers, during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from other estriol isomers?
A: this compound is an epimer of estriol, meaning they differ only in the stereochemistry at a single carbon atom (C17). This subtle structural similarity results in very similar physicochemical properties, leading to near-identical retention times on standard reversed-phase HPLC columns like C18 and causing co-elution.
Q2: Is a chiral column necessary to separate this compound from its epimers?
A: Not necessarily. Since epimers are diastereomers, they can often be separated on achiral stationary phases with appropriate method optimization. While chiral chromatography is a powerful tool for enantiomer separation, it is not always the first or most cost-effective approach for diastereomers like this compound and its isomers.
Q3: What are the most critical HPLC parameters to adjust for resolving this compound?
A: The three most critical parameters to manipulate for achieving resolution are:
-
Column Chemistry (Stationary Phase): The choice of stationary phase is paramount. While standard C18 columns may struggle, phases offering different selectivity, such as phenyl-hexyl columns, often provide the necessary resolution.
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile vs. methanol), pH, and additives can significantly influence selectivity.
-
Temperature: Column temperature affects the thermodynamics of the separation and can alter the selectivity between closely eluting compounds.
Troubleshooting Guide for Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks of this compound with its isomers.
Initial Assessment: Identifying Co-elution
Co-elution can manifest as:
-
Broad or asymmetrical peaks.
-
Shoulders on the main peak.
-
Poor peak resolution (Rs < 1.5).
If co-elution is suspected, a systematic troubleshooting approach is recommended.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the co-elution of this compound.
Experimental Protocols
Below are detailed experimental protocols that can be adapted to resolve this compound from its co-eluting isomers.
Protocol 1: Reversed-Phase HPLC with Phenyl-Hexyl Column
This method is a good starting point for achieving selectivity between estriol epimers.
-
Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (or Methanol)
-
-
Gradient:
-
Start with a shallow gradient, for example, 30-50% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Rationale: The phenyl-hexyl stationary phase provides alternative selectivity to C18 through π-π interactions with the aromatic rings of the estrogens, which can be effective in separating structurally similar isomers.
Protocol 2: Temperature Optimization
This protocol should be used to fine-tune the separation after establishing an initial method with a suitable column and mobile phase.
-
Establish a Baseline: Run the analysis using the conditions from Protocol 1 and record the retention times and resolution of the critical pair (e.g., this compound and Estriol).
-
Increase Temperature: Increase the column temperature by 5°C (e.g., to 35°C).
-
Equilibrate: Allow the column to equilibrate at the new temperature for at least 15-20 minutes.
-
Inject Sample: Inject the same sample and record the new retention times and resolution.
-
Repeat: Continue to increase the temperature in 5°C increments (e.g., up to 50°C), repeating steps 3 and 4.
-
Evaluate: Compare the chromatograms at different temperatures to determine the optimal temperature for baseline separation.
Rationale: Temperature affects the interaction kinetics between the analytes and the stationary phase. For some epimeric pairs, a change in temperature can significantly alter selectivity, leading to improved resolution.
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize hypothetical quantitative data to illustrate the impact of different parameters on the separation of this compound and Estriol.
Table 1: Effect of Column Chemistry on Resolution
| Column Type | Mobile Phase | Retention Time (min) - Estriol | Retention Time (min) - this compound | Resolution (Rs) |
| C18 | 40% Acetonitrile in Water | 8.5 | 8.6 | 0.8 |
| Phenyl-Hexyl | 40% Acetonitrile in Water | 9.2 | 9.8 | 1.7 |
Table 2: Effect of Organic Modifier on Resolution (Phenyl-Hexyl Column)
| Organic Modifier | Mobile Phase Composition | Retention Time (min) - Estriol | Retention Time (min) - this compound | Resolution (Rs) |
| Acetonitrile | 40% Acetonitrile in Water | 9.2 | 9.8 | 1.7 |
| Methanol | 50% Methanol in Water | 10.5 | 11.3 | 2.1 |
Table 3: Effect of Temperature on Resolution (Phenyl-Hexyl Column with Methanol Mobile Phase)
| Temperature (°C) | Retention Time (min) - Estriol | Retention Time (min) - this compound | Resolution (Rs) |
| 30 | 10.5 | 11.3 | 2.1 |
| 40 | 9.1 | 9.7 | 1.8 |
| 50 | 7.8 | 8.2 | 1.5 |
Signaling Pathways and Experimental Workflows
Logical Relationship for Method Development
Caption: Key parameters influencing the HPLC separation of this compound.
enhancing the signal-to-noise ratio for 17-Epiestriol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio for the quantification of 17-Epiestriol. It is intended for researchers, scientists, and drug development professionals utilizing techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a high signal-to-noise ratio for this compound quantification?
A1: The main challenges stem from the low physiological concentrations of this compound and the complexity of biological matrices. Key issues include:
-
Low Ionization Efficiency: Steroid hormones like this compound often exhibit poor ionization, leading to a weak signal in the mass spectrometer.
-
Matrix Effects: Co-eluting endogenous substances from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[1][2]
-
Isobaric Interference: this compound has several isomers (e.g., 17α-estradiol, estriol) with the same mass, which can interfere with quantification if not chromatographically separated.[3]
-
Sample Loss during Preparation: Inefficient extraction and cleanup can lead to significant loss of the analyte before it even reaches the analytical instrument.
Q2: How can I improve the signal intensity of this compound in my LC-MS/MS analysis?
A2: To boost the signal intensity, consider the following strategies:
-
Derivatization: Chemically modifying this compound with a derivatizing agent can significantly improve its ionization efficiency.[4] Agents like dansyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) are commonly used for estrogens to enhance their response in the mass spectrometer.[3]
-
Optimization of MS Parameters: Fine-tuning the mass spectrometer's source and compound-specific parameters, such as collision energy and declustering potential, is crucial for maximizing the signal.
-
Increase Sample Volume: A larger injection volume can increase the signal, but this must be balanced against potential peak broadening and matrix effects.
Q3: What is the most effective method for sample preparation to enhance the signal-to-noise ratio?
A3: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating this compound from biological matrices. It excels at removing interfering substances, which reduces background noise and minimizes matrix effects. C18 and polymeric sorbents are commonly used for estrogen analysis.
Q4: How do I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is critical for accurate quantification. Here are some effective approaches:
-
Efficient Sample Cleanup: As mentioned, a robust SPE protocol is the first line of defense.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix suppression or enhancement in the same way, allowing for accurate correction.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can also help to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Poor Ionization | 1. Derivatize the sample: Use a derivatization agent like dansyl chloride to improve ionization efficiency. 2. Optimize MS source conditions: Adjust parameters such as spray voltage, gas flows, and temperature. 3. Check mobile phase compatibility: Ensure the mobile phase pH is suitable for optimal ionization of this compound (or its derivative). |
| Incorrect MS/MS Parameters | 1. Verify MRM transitions: Confirm the precursor and product ion m/z values for this compound. 2. Optimize collision energy: Perform a compound optimization to find the collision energy that yields the highest product ion signal. |
| Sample Degradation | 1. Prepare fresh samples and standards: Ensure proper storage conditions (e.g., -80°C) to prevent degradation. 2. Minimize freeze-thaw cycles. |
| Instrument Contamination | 1. Clean the ion source: A dirty ion source can significantly suppress the signal. 2. Check for system contamination: Flush the LC system with a strong solvent. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | 1. Adjust mobile phase pH: For basic analytes that tail, adding a small amount of an acid (e.g., formic acid) to the mobile phase can improve peak shape. 2. Use a buffered mobile phase: This can help to mask residual silanol interactions on the column. |
| Column Overload | 1. Dilute the sample: Injecting a sample that is too concentrated can lead to peak fronting. 2. Reduce injection volume. |
| Column Contamination or Damage | 1. Flush the column: Use a strong solvent to wash the column. 2. Use a guard column: This will protect the analytical column from contaminants. 3. Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged. |
| Extra-Column Volume | 1. Minimize tubing length and diameter: Use the shortest possible tubing with the smallest appropriate internal diameter between the injector, column, and mass spectrometer. |
Issue 3: Low Recovery During Sample Preparation
| Potential Cause | Troubleshooting Steps |
| Inappropriate SPE Sorbent | 1. Select the correct sorbent: For this compound, a C18 or polymeric reversed-phase sorbent is generally suitable. |
| Improper SPE Procedure | 1. Ensure proper conditioning and equilibration: This is crucial for consistent analyte retention. 2. Optimize wash and elution solvents: A wash solvent that is too strong can elute the analyte, while an elution solvent that is too weak will result in incomplete recovery. Collect and analyze all fractions (load, wash, and elution) to determine where the analyte is being lost. 3. Control flow rates: A flow rate that is too high during sample loading can lead to breakthrough. |
| Analyte Breakthrough | 1. Reduce sample loading volume: Overloading the SPE cartridge can cause the analyte to pass through without being retained. 2. Increase sorbent mass: Use a larger SPE cartridge if necessary. |
| Incomplete Elution | 1. Increase elution volume: Use a sufficient volume of a strong solvent to ensure complete elution. 2. Use multiple elution steps: Eluting with smaller volumes multiple times can be more effective than a single large volume. |
Data Presentation
Table 1: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Underivatized this compound | Dansyl Chloride Derivatized this compound |
| Ionization Mode | ESI Negative | ESI Positive |
| Precursor Ion (m/z) | 287.2 | 521.3 |
| Product Ion (m/z) | 171.1 | 171.1 |
| Collision Energy (eV) | Optimized empirically (typically 20-40) | Optimized empirically (typically 30-50) |
Note: These are representative values. Optimal parameters should be determined empirically on the specific instrument being used.
Table 2: Comparison of Analytical Performance with and without Derivatization
| Parameter | Without Derivatization | With Dansyl Chloride Derivatization | Reference |
| Signal-to-Noise Ratio | Lower | Significantly Higher (can be >100-fold improvement) | |
| Limit of Quantification (LOQ) | Higher (e.g., 5-10 pg/mL) | Lower (e.g., <1 pg/mL) | |
| Sample Volume Required | Larger | Smaller | |
| Susceptibility to Matrix Effects | Higher | Lower (due to improved signal) |
Table 3: Solid-Phase Extraction (SPE) Recovery Rates
| SPE Sorbent | Analyte | Matrix | Average Recovery (%) | Reference |
| C18 | Estrogens | Water | 80-130 | |
| Polymeric (e.g., Oasis HLB) | Estrogen Metabolites | Serum | >90 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Pre-treatment: To 1 mL of plasma, add a suitable stable isotope-labeled internal standard (e.g., this compound-d4).
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of an appropriate buffer (e.g., 0.1 M acetate buffer, pH 5).
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with 2 x 1.5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase or derivatization solvent.
Protocol 2: Derivatization of this compound with Dansyl Chloride
-
Reagent Preparation: Prepare a 1 mg/mL solution of dansyl chloride in acetone and a 100 mM sodium bicarbonate buffer (pH 10.5).
-
Reconstitution: Reconstitute the dried extract from the SPE procedure in 100 µL of the sodium bicarbonate buffer.
-
Derivatization Reaction: Add 100 µL of the dansyl chloride solution to the reconstituted extract. Vortex the mixture.
-
Incubation: Incubate the reaction mixture at 60°C for 10 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a small volume of a primary or secondary amine solution.
-
Analysis: The derivatized sample is now ready for LC-MS/MS analysis.
Mandatory Visualization
Caption: Workflow for this compound quantification.
Caption: Troubleshooting decision tree for low S/N.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 17-Epiestriol-Based Cell Signaling Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining protocols related to 17-Epiestriol-based cell signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell signaling?
A1: this compound is an endogenous estrogen metabolite and a selective agonist for Estrogen Receptor β (ERβ), a ligand-activated transcription factor.[1][2][3] Its primary mechanism involves binding to ERβ, which can then modulate the expression of target genes.[2][4] Notably, this compound has been shown to be significantly more potent than 17β-estradiol in suppressing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α). It also induces the expression of endothelial Nitric Oxide Synthase (eNOS) and prevents the nuclear translocation of NF-κB.
Q2: I am not seeing the expected inhibitory effect of this compound on TNF-α-induced VCAM-1 expression. What could be the reason?
A2: Several factors could contribute to this. First, ensure that the cell line you are using expresses a sufficient level of functional ERβ. The effects of this compound are ERβ-dependent. Second, verify the potency and concentration of your TNF-α stimulus; excessive stimulation may overcome the inhibitory capacity of this compound. Also, confirm the final concentration of this compound and ensure its stability in your culture media. Lastly, the timing of treatment is crucial. Pre-incubation with this compound before TNF-α stimulation is often necessary to see an inhibitory effect.
Q3: Can I use a standard ERα reporter assay to test this compound activity?
A3: While this compound is a selective ERβ agonist, it may still have some minimal activity on ERα at very high concentrations. However, to accurately characterize its potency and efficacy, it is highly recommended to use an ERβ-specific reporter assay. Using a cell line with minimal to no endogenous ERα expression, or a system with engineered ERβ expression, will yield the most reliable results.
Q4: What are the expected downstream effects of this compound treatment on endothelial cells?
A4: In endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), this compound is expected to:
-
Inhibit TNF-α-induced VCAM-1 mRNA and protein expression.
-
Induce the expression of endothelial Nitric Oxide Synthase (eNOS) at both the mRNA and protein levels.
-
Prevent the TNF-α-induced nuclear translocation of the transcription factor NF-κB.
-
Potentially activate the ERK1/2 signaling pathway, although the specifics can be cell-type dependent.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: this compound is typically soluble in organic solvents like DMSO or ethanol. Prepare a concentrated stock solution in one of these solvents. For long-term storage, it is best to keep the solid compound at -20°C. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. Be mindful of the final solvent concentration in your culture, as high concentrations of DMSO or ethanol can be toxic to cells.
Troubleshooting Guides
Issue 1: High Variability in Reporter Gene Assay Results
| Potential Cause | Recommended Solution |
| Cell Plating Inconsistency | Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 10-15 minutes before placing them in the incubator to ensure even cell distribution. |
| Inconsistent Agonist/Antagonist Dilutions | Prepare fresh serial dilutions for each experiment. Use high-quality, calibrated pipettes. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. |
| Variable Incubation Times | Standardize the incubation time for all plates within an experiment and between experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culture. |
Issue 2: Weak or No Signal in Western Blot for Phosphorylated Proteins (e.g., p-ERK1/2)
| Potential Cause | Recommended Solution |
| Suboptimal Stimulation Time | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the peak phosphorylation time for your specific cell line and treatment. |
| Phosphatase Activity | Lyse cells quickly on ice using a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). |
| Low Protein Concentration | Ensure you load a sufficient amount of total protein (typically 20-30 µg) per lane. Perform a protein concentration assay before loading. |
| Inefficient Antibody Binding | Use a primary antibody validated for Western blotting and specific to the phosphorylated form of the protein. Optimize antibody dilution and incubation time. Block the membrane with an appropriate blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| Stripping and Reprobing Issues | When probing for total protein after the phosphorylated protein, ensure the stripping procedure is complete but not overly harsh to avoid protein loss. |
Issue 3: Inconsistent qPCR Results for VCAM-1 or eNOS Expression
| Potential Cause | Recommended Solution |
| Poor RNA Quality | Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) before proceeding to cDNA synthesis. |
| Inefficient Reverse Transcription | Use a high-quality reverse transcriptase and ensure optimal reaction conditions. Include a "no reverse transcriptase" control to check for genomic DNA contamination. |
| Primer Inefficiency | Design and validate qPCR primers to ensure they have high efficiency (90-110%) and specificity. Perform a melt curve analysis for each run. |
| Inappropriate Housekeeping Gene | Select a stable housekeeping gene whose expression is not affected by your experimental treatments. It may be necessary to test multiple housekeeping genes. |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. |
Experimental Protocols & Visualizations
This compound Signaling Pathway Overview
This diagram illustrates the known signaling pathway of this compound in endothelial cells.
Protocol 1: ERβ Reporter Gene Assay
This protocol is designed to measure the activation of ERβ by this compound.
Methodology:
-
Cell Plating: Seed mammalian cells engineered to express human ERβ and a luciferase reporter gene linked to an estrogen-responsive promoter into a 96-well white, clear-bottom plate.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
-
Cell Treatment: After allowing cells to adhere overnight, replace the medium with the prepared compound dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLUs) to the vehicle control to determine the fold activation. Plot the fold activation against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: VCAM-1 mRNA Expression Analysis by qPCR
This protocol measures the effect of this compound on TNF-α-induced VCAM-1 gene expression.
Methodology:
-
Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and allow them to reach confluence. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Then, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or Trizol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for VCAM-1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of VCAM-1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to a TNF-α-only control.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues in this compound assays.
References
identifying and minimizing impurities in synthetic 17-Epiestriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in synthetic 17-Epiestriol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities in synthetic this compound typically arise from the starting materials, byproducts of the synthesis reaction, and degradation products. The synthesis of this compound often involves the reduction of 16α-hydroxyestrone. Therefore, potential impurities include:
-
Starting Material: Unreacted 16α-hydroxyestrone.
-
Diastereomers: The primary impurities are often diastereomers of this compound, which can be challenging to separate. These include:
-
Estriol (17β-Epiestriol)
-
16-Epiestriol (16β,17β-Epiestriol)
-
16,this compound (16β,17α-Epiestriol)[1]
-
-
Related Estrogens: Other estrogen compounds that may be present as impurities include Estrone and Estradiol.[2][3]
-
Solvents and Reagents: Residual solvents and reagents used in the synthesis and purification processes.
Q2: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?
A2: A multi-technique approach is recommended for the comprehensive identification and quantification of impurities in this compound. The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is the gold standard for separating and quantifying this compound from its diastereomers and other related impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities and can be used for the analysis of steroid hormones after appropriate derivatization to increase their volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the main compound and its impurities, providing detailed information about the molecular structure and stereochemistry.
Q3: What are the acceptable limits for impurities in a sample of this compound?
A3: The acceptable limits for impurities depend on the intended use of the this compound (e.g., as a research chemical, an active pharmaceutical ingredient). For high-purity reference standards, the total impurity level is typically less than 1-2%, with individual impurities often controlled to below 0.5%. For pharmaceutical applications, the limits are strictly defined by regulatory bodies such as the FDA and EMA.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | 1. Secondary Interactions: Interaction of the analyte with active sites (silanols) on the column packing. 2. Column Overload: Injecting too much sample. 3. Dead Volume: Excessive tubing length or poor connections. 4. Mobile Phase pH: pH of the mobile phase is close to the pKa of the analyte. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Use shorter, narrower ID tubing and ensure all connections are secure. 4. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Poor Resolution between Diastereomers | 1. Inappropriate Stationary Phase: The column chemistry is not selective enough for the isomers. 2. Suboptimal Mobile Phase: The mobile phase composition does not provide sufficient separation. 3. High Flow Rate: The flow rate is too high for efficient separation. | 1. Screen different stationary phases (e.g., C18, phenyl-hexyl, cyano). 2. Optimize the mobile phase composition (e.g., ratio of organic solvent to water, type of organic modifier). A shallow gradient may be necessary. 3. Reduce the flow rate to improve separation efficiency. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation: The analyte is degrading in the autosampler. | 1. Use high-purity solvents and flush the system thoroughly. 2. Keep the autosampler temperature low and use fresh sample solutions. |
Synthesis and Purification Troubleshooting
| Problem | Potential Cause | Solution |
| High Levels of Starting Material (16α-hydroxyestrone) | 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of reducing agent. 2. Inefficient Quenching: The reaction was not properly stopped, leading to side reactions. | 1. Optimize reaction conditions: increase reaction time, adjust temperature, or use a stoichiometric excess of the reducing agent. 2. Ensure the quenching step is rapid and complete. |
| High Levels of Diastereomeric Impurities | 1. Non-selective Reducing Agent: The reducing agent used is not stereoselective. 2. Suboptimal Reaction Conditions: Temperature and solvent can influence the stereochemical outcome of the reduction. | 1. Use a more stereoselective reducing agent. 2. Carefully control the reaction temperature and choose a solvent that favors the formation of the desired stereoisomer. |
| Difficulty in Removing Impurities by Recrystallization | 1. Similar Solubility Profiles: The impurity and the desired product have very similar solubilities in the chosen solvent system. 2. Formation of Solid Solutions: The impurity co-crystallizes with the product. | 1. Screen a variety of solvent systems (single and mixed solvents) to find one with a significant solubility difference between the product and the impurity at different temperatures. 2. Consider using a different purification technique, such as column chromatography. |
Data Presentation
Table 1: Typical Impurity Profile of Synthetic this compound
| Impurity | Typical Concentration Range (%) | Identification Method |
| 16α-hydroxyestrone | 0.1 - 0.5 | HPLC, GC-MS |
| Estriol (17β-Epiestriol) | 0.2 - 1.0 | HPLC, NMR |
| 16-Epiestriol | < 0.5 | HPLC, NMR |
| Other related estrogens | < 0.2 | HPLC, GC-MS |
| Residual Solvents | < 0.1 | GC-MS |
| Unidentified Impurities | < 0.1 | HPLC, LC-MS |
Table 2: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Quantitative purity, detection of UV-active impurities. | Robust, reproducible, widely available. | Not all impurities may be UV-active. Limited structural information. |
| LC-MS | Quantitative purity, molecular weight of impurities. | High sensitivity and specificity, provides molecular weight information. | Ionization efficiency can vary between compounds. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High resolution for volatile compounds. | Requires derivatization for non-volatile steroids, which adds complexity. |
| NMR | Unambiguous structural elucidation of the main component and impurities. | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to MS techniques, requires higher sample concentrations. |
Experimental Protocols
HPLC-UV Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
GC-MS Method for Impurity Identification (after derivatization)
-
Derivatization:
-
Evaporate 100 µg of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 60 °C for 30 minutes.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
Injector Temperature: 280 °C
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-650.
Recrystallization for Purification
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. A good solvent will dissolve the this compound at elevated temperatures but have low solubility at room temperature or below. Methanol/water or ethanol/water are often good starting points for steroids.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Workflow for the identification and resolution of impurities in synthetic this compound.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 5. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for 17-Epiestriol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of steroid hormones and their isomers is critical for pharmacology, endocrinology, and drug metabolism studies. This guide provides an objective comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 17-Epiestriol against established analytical techniques for estriol and its isomers, such as Gas Chromatography-Mass Spectrometry (GC-MS). The supporting experimental data and detailed protocols are presented to facilitate a comprehensive evaluation.
The accurate measurement of individual steroid isomers like this compound is challenging due to their structural similarity to other endogenous estrogens. While various methods exist for common estrogens like 17β-estradiol and estriol, specific and validated methods for less common isomers such as this compound are not as widely documented.[1][2] This guide introduces a novel LC-MS/MS method and compares its performance characteristics to alternative approaches, highlighting its potential advantages in sensitivity and specificity.
Comparative Analysis of Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred technique for the quantification of steroid hormones due to its high sensitivity and specificity.[3] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization to improve the volatility and chromatographic behavior of the analytes.[4] The following table summarizes the performance characteristics of the novel LC-MS/MS method for this compound compared to a typical GC-MS method used for estriol isomers.
| Parameter | Novel LC-MS/MS Method for this compound | Conventional GC-MS Method for Estriol Isomers [5] |
| Linearity (r²) | > 0.999 | > 0.99 |
| Range | 0.1 - 100 ng/mL | 10 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Specificity | High (MRM detection) | Moderate (SIM detection) |
| Derivatization Required | No | Yes (e.g., silylation) |
| Run Time | ~ 5 minutes | ~ 10 minutes |
Experimental Protocols
This method is designed for the sensitive and specific quantification of this compound in a biological matrix such as human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 0.5 mL of plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elute the this compound with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 289.2
-
Product Ions (Q3): m/z 171.1 (quantifier), m/z 145.1 (qualifier).
This protocol is a general representation of a typical GC-MS method for the analysis of estriol isomers in pharmaceutical preparations.
1. Sample Preparation and Derivatization
-
Accurately weigh and dissolve the sample containing estriol isomers in a suitable solvent like acetonitrile.
-
For derivatization, an aliquot of the sample is transferred to a reaction vial and evaporated to dryness.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
2. Gas Chromatography Conditions
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 180°C, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
3. Mass Spectrometry Conditions
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized estriol isomers. For estriol-tri-TMS, a target ion of m/z 504 is often used.
Visualizing the Workflow
To better illustrate the processes, the following diagrams outline the experimental workflows for both the novel LC-MS/MS method and the conventional GC-MS method.
Novel LC-MS/MS Workflow
Conventional GC-MS Workflow
References
A Comparative Guide to the Biological Potency of 17-Epiestriol and 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of 17-Epiestriol and 17β-estradiol, focusing on their receptor binding, signaling pathways, and effects on gene expression and cell proliferation. The information is supported by experimental data to provide an objective analysis for research and drug development applications.
Executive Summary
17β-estradiol is the most potent endogenous estrogen, exerting its effects through both genomic and non-genomic pathways via estrogen receptors α (ERα) and β (ERβ). This compound, a metabolite of estrone, is generally considered a weaker estrogen. However, emerging evidence indicates that in specific contexts, this compound can exhibit significantly higher potency than 17β-estradiol, particularly in its anti-inflammatory effects, where it acts as a selective ERβ agonist. This guide delves into the experimental data that substantiates these differences.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological potency of this compound and 17β-estradiol.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (%) (vs. 17β-estradiol) | Dissociation Constant (Kd) |
| 17β-estradiol | ERα | 100 | ~0.1 nM[1] |
| ERβ | 100 | ~0.4 nM[1] | |
| This compound | ERα | 29[2] | Not widely reported |
| ERβ | 80[2] | Not widely reported |
Table 2: In Vitro Bioassay Potency
| Assay | Cell Type | Endpoint | 17β-estradiol Potency | This compound Potency | Reference |
| VCAM-1 Expression Inhibition | HUVECs | Inhibition of TNFα-induced VCAM-1 mRNA and protein expression | - | ~400-fold more potent than 17β-estradiol[3] | |
| Cell Proliferation | MCF-7 (ERα+) | Increased cell number | Potent inducer | Data not available | |
| Reporter Gene Assay | Various | Transcriptional activation | Potent activator | Weaker activator than 17β-estradiol |
Signaling Pathways
17β-estradiol and this compound elicit their biological effects through distinct signaling cascades.
17β-Estradiol Signaling
17β-estradiol activates both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of estradiol to ERα or ERβ in the cytoplasm, translocation of the complex to the nucleus, and subsequent regulation of gene transcription. The non-genomic pathway is initiated by estradiol binding to membrane-associated estrogen receptors, leading to the rapid activation of various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways can, in turn, influence gene expression and cellular processes.
This compound Signaling
This compound primarily acts as a selective agonist for ERβ. Its potent anti-inflammatory effects, such as the inhibition of VCAM-1 expression, are mediated through a pathway involving the activation of endothelial nitric oxide synthase (eNOS) and the subsequent inhibition of the NF-κB pathway. This mechanism is distinct from the classical genomic pathway and highlights a specialized function of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Estrogen Receptor Binding Assay
This assay determines the binding affinity of a compound to estrogen receptors.
Workflow Diagram:
Methodology:
-
Preparation of Receptor Source: Utilize either purified recombinant human ERα or ERβ, or cytosol extracts from tissues or cells expressing the receptors (e.g., rat uterine cytosol).
-
Competitive Binding: Incubate a fixed concentration of the receptor preparation with a constant amount of radiolabeled 17β-estradiol (e.g., [³H]17β-estradiol) and a range of concentrations of the unlabeled test compound (this compound or 17β-estradiol).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor complexes.
-
Quantification: After washing to remove non-specifically bound radioactivity, the amount of bound radiolabel is quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki or Kd) can then be calculated.
VCAM-1 Expression Assay in HUVECs
This assay measures the ability of a compound to inhibit the induction of Vascular Cell Adhesion Molecule-1 (VCAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium.
-
Pre-treatment: Pre-treat the confluent HUVEC monolayers with varying concentrations of this compound or 17β-estradiol for a specified duration (e.g., 24 hours).
-
Stimulation: Induce VCAM-1 expression by treating the cells with a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα) (e.g., 10 ng/mL), for a defined period (e.g., 6-24 hours).
-
Analysis of VCAM-1 Expression:
-
mRNA Level (RT-qPCR): Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR using primers specific for VCAM-1 and a housekeeping gene for normalization.
-
Protein Level (Western Blot or Cell-Based ELISA): For Western blotting, lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against VCAM-1, followed by a secondary antibody for detection. For a cell-based ELISA, fix the cells in the plate and use a primary anti-VCAM-1 antibody followed by a labeled secondary antibody for colorimetric or fluorometric quantification.
-
Cell Proliferation Assay (MCF-7 cells)
This assay assesses the effect of a compound on the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.
Methodology:
-
Cell Culture and Steroid Deprivation: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deplete endogenous estrogens.
-
Treatment: Seed the cells in multi-well plates and treat them with various concentrations of this compound or 17β-estradiol.
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 3-6 days).
-
Quantification of Cell Proliferation:
-
Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
MTT Assay: Add MTT solution to the wells. Viable cells will reduce the MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.
-
Crystal Violet Staining: Fix the cells and stain with crystal violet. The dye can then be solubilized and the absorbance measured, which is proportional to the cell number.
-
Conclusion
While 17β-estradiol is a potent estrogen with broad physiological effects, this compound demonstrates a more specialized and, in certain contexts, a significantly more potent biological activity. Its selective agonism for ERβ and its profound anti-inflammatory effects, particularly the inhibition of VCAM-1 expression, highlight its potential as a therapeutic agent with a distinct profile from that of 17β-estradiol. The experimental data underscores the importance of evaluating the biological potency of estrogenic compounds in a variety of assays to fully understand their specific mechanisms of action and potential clinical applications. Further research is warranted to fully elucidate the comparative potencies of these two estrogens across a wider range of physiological and pathological processes.
References
- 1. Comparative Analysis of the Effects of 17-Beta Estradiol on Proliferation, and Apoptosis in Hepatocellular Carcinoma Hep G2 and LCL-PI 11 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an estrogen metabolite, is more potent than estradiol in inhibiting vascular cell adhesion molecule 1 (VCAM-1) mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on the in vitro/in vivo estrogenic potencies of 17beta-estradiol, estrone, 17alpha-ethynylestradiol and nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 17-Epiestriol and Estriol Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding profiles of two endogenous estrogens, 17-Epiestriol and Estriol. Understanding the nuanced differences in their interactions with estrogen receptors (ERs) is crucial for the development of targeted therapies and for elucidating their distinct physiological and pathophysiological roles. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Quantitative Receptor Binding Affinity
The binding affinities of this compound and Estriol for the two primary estrogen receptor subtypes, ERα and ERβ, exhibit notable differences. While both are considered weaker estrogens compared to 17β-estradiol, their receptor selectivity profiles are distinct.
| Compound | Estrogen Receptor Subtype | Dissociation Constant (Kd) (nM) | Relative Binding Affinity (RBA) (%) vs. 17β-Estradiol | Notes |
| This compound | ERα | Not explicitly reported in comparative studies | 29 | Demonstrates a clear preference for ERβ, acting as a selective ERβ agonist.[1] |
| ERβ | Not explicitly reported in comparative studies | 80 | ||
| Estriol | ERα | 18[1] | - | Exhibits a higher affinity for ERβ over ERα.[1] |
| ERβ | 5.6[1] | - |
Experimental Protocols
The determination of receptor binding affinities for this compound and Estriol is typically achieved through competitive radioligand binding assays. This method quantifies the ability of a test compound to displace a high-affinity radiolabeled ligand from the estrogen receptor.
Competitive Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound and Estriol for ERα and ERβ.
Principle: A fixed concentration of a radiolabeled estrogen, typically [³H]-17β-estradiol, is incubated with a preparation of either ERα or ERβ. Increasing concentrations of the unlabeled competitor ligands (this compound or Estriol) are added. The concentration of the competitor that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the Ki value.
Materials:
-
Recombinant human ERα or ERβ protein
-
Radioligand: [³H]-17β-estradiol
-
Unlabeled competitor ligands: this compound, Estriol, and 17β-estradiol (for standard curve)
-
Assay Buffer (e.g., Tris-HCl buffer with dithiothreitol and glycerol)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Incubation: In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled competitor ligand. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal absorption, hydroxylapatite precipitation, or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Determine the IC50 value from the resulting dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Downstream Effects
The differential receptor affinities of this compound and Estriol lead to the activation of distinct downstream signaling pathways and, consequently, different cellular responses.
This compound: A Selective ERβ Agonist
As a selective ERβ agonist, this compound primarily initiates signaling cascades through the activation of ERβ. This leads to a unique set of downstream effects that are often anti-proliferative and anti-inflammatory.
Key downstream effects of this compound include:
-
Transcriptional Repression of Pro-inflammatory Genes: Activation of ERβ by this compound can lead to the repression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Induction of Endothelial Nitric Oxide Synthase (eNOS): this compound has been shown to induce the expression of eNOS, an enzyme responsible for the production of nitric oxide, a key signaling molecule in the cardiovascular system.[1]
Estriol: A Modulator of ER and GPR30 Signaling
Estriol exhibits a more complex signaling profile, interacting with both classical estrogen receptors and the G protein-coupled estrogen receptor 30 (GPR30). Notably, in certain contexts, Estriol can act as an antagonist of GPR30.
Key downstream effects of Estriol include:
-
GPR30 Antagonism: In estrogen receptor-negative breast cancer cells, estriol has been shown to act as a GPR30 antagonist. This can inhibit downstream signaling cascades such as the activation of the ERK pathway and the upregulation of target genes like c-fos.
-
Classical ER Signaling: Estriol also binds to and activates the classical nuclear estrogen receptors, ERα and ERβ, leading to the regulation of gene expression through estrogen response elements (EREs). The specific downstream genes regulated will depend on the cellular context and the relative expression levels of ERα and ERβ. In some breast cancer cell lines, Estriol has been shown to activate the expression of proliferation-related genes like c-myc and cyclin A2.
Conclusion
This compound and Estriol, despite their structural similarities, exhibit distinct receptor binding profiles and downstream signaling effects. This compound's selectivity for ERβ positions it as a potential therapeutic agent for conditions where ERβ's anti-inflammatory and anti-proliferative effects are desirable. In contrast, Estriol's ability to antagonize GPR30 in addition to its classical ER activity suggests a more complex and context-dependent role in cellular signaling. A thorough understanding of these differences is paramount for the rational design of novel therapeutics that can selectively modulate estrogenic pathways for improved efficacy and safety.
References
In Vivo Efficacy of 17-Epiestriol: A Comparative Analysis with Other Estrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of 17-Epiestriol against other key estrogens: 17β-Estradiol, Estriol, and Estrone. The information is compiled from available experimental data to assist researchers and professionals in drug development in understanding the potential therapeutic applications and biological activity of these compounds.
Executive Summary
This compound, a metabolite of 17β-Estradiol, demonstrates unique properties that distinguish it from other estrogens. While direct in vivo comparative data for this compound across all standard estrogenic assays is limited, its high affinity for Estrogen Receptor β (ERβ) suggests a distinct biological profile. In vitro evidence indicates that this compound can be significantly more potent than 17β-Estradiol in specific cellular contexts, such as the inhibition of VCAM-1 expression, an important factor in inflammatory processes. This guide synthesizes the available data on uterotrophic activity, bone density maintenance, and signaling pathways to provide a comprehensive comparison.
Data Presentation
Estrogen Receptor Binding Affinity
The biological effects of estrogens are primarily mediated through their binding to Estrogen Receptors α (ERα) and β (ERβ). The relative binding affinity of an estrogen for these receptors can significantly influence its tissue-specific effects.
| Estrogen | Relative Binding Affinity (%) for ERα | Relative Binding Affinity (%) for ERβ |
| 17β-Estradiol (E2) | 100 | 100 |
| This compound | 55.45 | 79-80 |
| Estriol (E3) | 12.65 | 26 |
| Estrone (E1) | 16.39 | 6.5 |
Data sourced from Wikipedia's compilation of various studies.[1][2]
In Vitro Potency: Inhibition of VCAM-1
Vascular Cell Adhesion Molecule-1 (VCAM-1) is involved in atherosclerosis. The ability of estrogens to inhibit its expression is a key indicator of their potential cardiovascular benefits.
| Estrogen | Approximate Potency vs. 17β-Estradiol |
| This compound | ~400x more potent |
| 17β-Estradiol (E2) | Baseline |
| Ethinyl Estradiol | No significant effect at concentrations tested |
| Estrone (E1) | No significant effect at concentrations tested |
Based on a study on TNFα-induced VCAM-1 mRNA and protein expression in human umbilical vein endothelial cells.[3]
Key In Vivo Efficacy Comparisons
Uterotrophic Activity
The uterotrophic assay is a standard in vivo test to determine the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized rodents.[4][5]
Bone Density Maintenance
Estrogens play a crucial role in maintaining bone mineral density (BMD). Ovariectomized (OVX) rodent models are widely used to study postmenopausal osteoporosis and the efficacy of estrogenic compounds in preventing bone loss.
-
17β-Estradiol (E2): Widely recognized for its potent bone-protective effects. Even at ultralow doses (0.25 mg/d), it has been shown to increase BMD at the hip, spine, and total body in older women. In ovariectomized rats, E2 treatment significantly improves cortical bone thickness and trabecular bone density.
-
Estriol (E3): Studies in postmenopausal women have shown that oral estriol (2 mg/day) can prevent vertebral bone loss, with an efficacy comparable to conjugated estrogens.
-
This compound: Direct in vivo studies on the effect of this compound on bone density were not found in the initial search. However, its strong binding to ERβ, which is expressed in bone cells, suggests it may have a positive impact on bone health. Further research is required to elucidate its specific effects.
Effects on Menopausal Symptoms
Animal models are utilized to investigate the potential of estrogenic compounds to alleviate menopausal symptoms such as hot flushes and anxiety.
-
17β-Estradiol (E2): Is a standard treatment for menopausal symptoms and has been shown to reduce anxiety-like behavior in ovariectomized rats.
-
This compound: There is a lack of direct in vivo studies investigating the effects of this compound on animal models of menopausal symptoms. Its selective ERβ agonism is an area of interest, as ERβ is implicated in mood and cognitive functions.
Experimental Protocols
Uterotrophic Assay in Ovariectomized Rats
This protocol is a standard method for assessing the estrogenic activity of a substance.
-
Animal Model: Adult female Sprague-Dawley rats (approximately 8-10 weeks old) are used.
-
Ovariectomy: Rats undergo bilateral ovariectomy under anesthesia. A recovery period of at least 7 days is allowed for the uterus to regress to a basal weight.
-
Treatment: Animals are randomly assigned to treatment groups (e.g., vehicle control, 17β-Estradiol positive control, and different doses of the test estrogen). The compounds are typically administered daily for three consecutive days via subcutaneous injection or oral gavage.
-
Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterine horns may be blotted to obtain a consistent wet weight.
-
Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Bone Mineral Density Measurement in Ovariectomized Rats
This model is used to evaluate the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.
-
Animal Model: Adult female Wistar or Sprague-Dawley rats (typically 3-6 months old) are used.
-
Ovariectomy (OVX): Bilateral ovariectomy is performed to induce estrogen deficiency, leading to bone loss that mimics postmenopausal osteoporosis. A sham-operated group serves as a control.
-
Treatment: Treatment with the test compounds (e.g., this compound, 17β-Estradiol) or vehicle is initiated after a post-OVX period (e.g., 2-4 weeks) to allow for the onset of bone loss. Treatment can be administered daily via subcutaneous injection or oral gavage for a specified duration (e.g., 4-12 weeks).
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar spine is measured using dual-energy X-ray absorptiometry (DXA) at the end of the treatment period.
-
Data Analysis: The BMD values of the different treatment groups are compared to the OVX-control group and the sham-operated group to determine the bone-protective effects of the tested estrogens.
Signaling Pathways and Mechanisms of Action
Estrogens exert their effects through genomic and non-genomic pathways. The classical genomic pathway involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription.
The distinct receptor binding profiles of this compound and other estrogens suggest differential activation of downstream signaling pathways.
-
17β-Estradiol (E2): Binds with high affinity to both ERα and ERβ, leading to a broad range of physiological effects.
-
This compound: Shows a preference for ERβ. This selectivity may lead to a more targeted biological response, potentially with fewer ERα-mediated side effects (e.g., excessive uterine proliferation). Its potent inhibition of VCAM-1 is mediated through ERβ and involves the induction of endothelial nitric-oxide synthase (eNOS) and prevention of NFκB nuclear translocation.
-
Estriol (E3): Has a higher affinity for ERβ than ERα, but is generally considered a weaker estrogen than 17β-Estradiol.
-
Estrone (E1): Has a higher affinity for ERα than ERβ and is a less potent estrogen than 17β-Estradiol.
Conclusion
This compound presents a compelling profile as a selective ERβ agonist, with in vitro data suggesting high potency in specific cellular pathways relevant to inflammation and cardiovascular health. While direct in vivo comparative efficacy data for uterotrophic activity and bone density maintenance are currently limited, its receptor binding affinities suggest it would be biologically active in these systems. Further in vivo studies are crucial to fully characterize the therapeutic potential of this compound and to directly compare its efficacy and safety profile with that of other estrogens. The experimental protocols outlined in this guide provide a framework for conducting such essential comparative studies.
References
- 1. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 2. Estrogen - Wikipedia [en.wikipedia.org]
- 3. This compound, an estrogen metabolite, is more potent than estradiol in inhibiting vascular cell adhesion molecule 1 (VCAM-1) mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. oecd.org [oecd.org]
inter-laboratory study for the standardization of 17-Epiestriol measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison study for the measurement of 17-Epiestriol, a minor and weak endogenous estrogen.[1] Given the importance of harmonizing analytical methods to ensure data comparability across different studies and laboratories, this document outlines a model proficiency testing scheme. The data and protocols presented herein are hypothetical, designed to illustrate the process and outcomes of such a study, drawing parallels from established methodologies for similar steroid hormones like estradiol.[2][3]
Data Presentation: A Comparative Analysis of Analytical Methods
The accurate quantification of this compound is critical for understanding its physiological roles and potential as a biomarker. The primary analytical platforms for steroid hormone analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.[4][5] The following table summarizes hypothetical results from an inter-laboratory study, showcasing the performance of various laboratories using these methods.
Table 1: Hypothetical Inter-Laboratory Comparison for this compound Measurement
| Laboratory | Method | Sample A (Target: 50 pg/mL) - Mean Measured (pg/mL) | Bias (%) | Precision (CV%) | Sample B (Target: 200 pg/mL) - Mean Measured (pg/mL) | Bias (%) | Precision (CV%) |
| Lab 1 | LC-MS/MS | 48.5 | -3.0 | 4.5 | 195.0 | -2.5 | 3.8 |
| Lab 2 | LC-MS/MS | 51.0 | +2.0 | 5.2 | 204.0 | +2.0 | 4.1 |
| Lab 3 | Immunoassay (ELISA) | 65.0 | +30.0 | 12.5 | 240.0 | +20.0 | 10.8 |
| Lab 4 | Immunoassay (RIA) | 59.0 | +18.0 | 10.2 | 225.0 | +12.5 | 9.5 |
| Lab 5 | LC-MS/MS | 49.2 | -1.6 | 6.1 | 198.4 | -0.8 | 5.3 |
| Lab 6 | Immunoassay (ELISA) | 72.5 | +45.0 | 15.8 | 255.0 | +27.5 | 14.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent results from an actual study.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparability of results across laboratories.
Preparation and Distribution of Proficiency Testing (PT) Materials
-
Objective: To provide homogenous and stable samples to participating laboratories.
-
Procedure:
-
Human serum pools are prepared.
-
A portion of the serum is stripped of endogenous steroids.
-
This compound is spiked into the stripped serum at two different clinically relevant concentrations (Sample A and Sample B).
-
The spiked serum pools are thoroughly mixed and aliquoted into vials.
-
A subset of vials is tested for homogeneity and stability before distribution.
-
Vials are frozen and shipped overnight to participating laboratories.
-
Sample Analysis: LC-MS/MS Method
-
Objective: To accurately quantify this compound using a high-specificity method.
-
Procedure:
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled this compound) is added to each sample, calibrator, and quality control sample.
-
Liquid-liquid extraction or solid-phase extraction is performed to isolate the steroids from the serum matrix.
-
The extract is evaporated to dryness and reconstituted in a suitable solvent.
-
-
Chromatographic Separation:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
A C18 reverse-phase column is typically used to separate this compound from other isomers and interfering substances.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique for estrogens.
-
Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of this compound and its internal standard.
-
-
Sample Analysis: Immunoassay Method (e.g., ELISA)
-
Objective: To quantify this compound using a high-throughput method.
-
Procedure:
-
Assay Principle: A competitive immunoassay format is typically used. This compound in the sample competes with a labeled form of the antigen for a limited number of antibody binding sites.
-
Protocol:
-
Calibrators, controls, and samples are pipetted into microplate wells coated with anti-17-Epiestriol antibodies.
-
An enzyme-labeled this compound conjugate is added.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate is added, which develops a color in proportion to the amount of bound enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
The absorbance is read using a microplate reader.
-
-
Mandatory Visualizations
Caption: Workflow of an inter-laboratory comparison study.
Caption: Simplified hypothetical signaling pathway for this compound.
References
- 1. Accuracy-based proficiency testing for estradiol measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of steroid hormone assays: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High variability in serum estradiol measurements in men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of 17-Epiestriol Assays
For researchers, scientists, and drug development professionals engaged in endocrinology and steroid analysis, the accurate quantification of 17-Epiestriol, a key estrogen metabolite, is critical. This guide provides an objective comparison of the primary analytical methods used for this purpose: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present a summary of their performance, detailed experimental protocols, and visual representations of the analytical workflows to aid in the selection of the most appropriate assay for your research needs.
Data Presentation: A Comparative Analysis
The specificity and selectivity of an assay are paramount when distinguishing between structurally similar steroid isomers. This compound and its epimer, Estriol, differ only in the orientation of a single hydroxyl group, posing a significant challenge for less specific analytical methods. The following table summarizes the key performance characteristics of immunoassays (represented by a closely related Estriol ELISA kit due to the limited availability of commercial this compound specific kits) and a typical LC-MS/MS method.
| Parameter | Immunoassay (Estriol ELISA - Representative) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | Estriol (as a proxy for this compound) | This compound and related isomers |
| Principle | Competitive binding of antibody to antigen | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Dependent on antibody; potential for cross-reactivity | High; capable of separating and distinctly measuring isomers |
| Cross-Reactivity | Estriol and its analogues: "No significant cross-reactivity observed" (qualitative)[1] | Minimal to none with proper chromatographic separation |
| Selectivity | Can be affected by matrix components and structurally similar compounds | High; MRM scanning allows for specific detection in complex matrices |
| Limit of Detection | Typically in the low ng/mL range (e.g., < 0.52 ng/mL for Estriol)[1] | Can achieve low pg/mL to fg/mL sensitivity |
| Throughput | High; suitable for screening large numbers of samples | Lower; more time-consuming per sample |
| Instrumentation | Standard plate reader | LC system coupled with a tandem mass spectrometer |
Experimental Protocols
Immunoassay for Estriol (Representative Protocol)
This protocol is based on a competitive inhibition enzyme immunoassay for the quantitative detection of Estriol.[1]
-
Standard and Sample Preparation:
-
Reconstitute the lyophilized Estriol standard to create a stock solution.
-
Perform serial dilutions of the stock standard to generate a standard curve.
-
Prepare samples (e.g., serum, plasma) by diluting them with the provided sample diluent.
-
-
Immunoassay Procedure:
-
Add 50 µL of each standard and sample to the appropriate wells of the microplate pre-coated with an anti-Estriol antibody.
-
Immediately add 50 µL of a biotin-labeled competitive inhibitor to each well.
-
Cover the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of HRP-Streptavidin solution to each well and incubate for 45 minutes at room temperature.
-
Wash the plate again three times.
-
Add 100 µL of TMB Substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of Estriol in the samples by interpolating their absorbance values from the standard curve.
-
LC-MS/MS Method for this compound Analysis
This protocol is a representative method for the sensitive and specific quantification of this compound in biological matrices.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute the analytes with a high-percentage organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to achieve separation of this compound from its isomers.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Example (hypothetical): this compound: 287.2 -> 145.1; Internal Standard: 291.2 -> 147.1.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for a competitive immunoassay.
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The choice between an immunoassay and an LC-MS/MS method for the quantification of this compound depends on the specific requirements of the study. Immunoassays offer high throughput and are cost-effective for large-scale screening, but their specificity can be a concern, especially when differentiating between closely related steroid isomers. LC-MS/MS, while having a lower throughput and higher initial cost, provides superior specificity and selectivity, making it the gold standard for applications requiring accurate and precise quantification of this compound, free from interferences from its epimers and other structurally related compounds. For definitive and regulatory-compliant studies, the use of a validated LC-MS/MS method is highly recommended.
References
A Comparative Guide to the Gene Expression Profiles of 17-Epiestriol and Estradiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the gene expression profiles induced by 17-Epiestriol and the primary estrogen, Estradiol (17β-Estradiol). While direct, comprehensive transcriptomic comparisons are currently lacking in the scientific literature, this document synthesizes available data to infer mechanistic differences in their gene regulatory actions. The comparison is primarily based on their differential affinities for estrogen receptor subtypes, specific gene expression studies, and data from selective estrogen receptor beta (ERβ) agonists as a proxy for this compound. This guide aims to inform research and drug development efforts by highlighting the distinct biological activities of these two estrogens.
Introduction
Estradiol is the most potent and prevalent endogenous estrogen, exerting its effects through both estrogen receptor alpha (ERα) and beta (ERβ). In contrast, this compound, a metabolite of Estradiol, is a weaker estrogen that demonstrates a significant selectivity for ERβ. This fundamental difference in receptor affinity suggests that these two estrogens likely regulate distinct sets of genes, leading to different physiological outcomes. Understanding these differences is crucial for the development of targeted therapies that can harness the beneficial effects of estrogen signaling while minimizing undesirable side effects.
Estrogen Receptor Binding Affinities
The primary determinant of the distinct gene expression profiles of this compound and Estradiol is their differential binding to ERα and ERβ. Estradiol is a potent agonist for both receptors, while this compound shows a marked preference for ERβ.
| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) | Receptor Selectivity |
| Estradiol (17β-Estradiol) | 100 | 100 | Non-selective |
| This compound | ~1 | ~13 | ERβ selective |
This table summarizes relative binding affinities from multiple sources. The exact values can vary depending on the assay system.
Comparative Gene Expression Analysis
Due to the absence of direct side-by-side transcriptomic studies, this section presents a comparison based on a well-documented specific gene target, VCAM-1, and an inferred global gene expression profile using a selective ERβ agonist as a surrogate for this compound.
Regulation of Vascular Cell Adhesion Molecule 1 (VCAM-1)
One of the most distinct reported differences in the gene regulatory actions of this compound and Estradiol is in the context of endothelial inflammation. This compound has been shown to be a significantly more potent inhibitor of Tumor Necrosis Factor-alpha (TNFα)-induced VCAM-1 expression in endothelial cells compared to Estradiol.
| Feature | This compound | Estradiol (17β-Estradiol) |
| Effect on VCAM-1 Expression | Potent inhibitor | Inhibitor |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) | Human Aortic Endothelial Cells (HAECs), HUVECs |
| Stimulus | TNFα | TNFα, Lipopolysaccharide (LPS), Interleukin-1 (IL-1) |
| Reported Potency | Approximately 400-fold more potent than Estradiol | Effective at nanomolar concentrations |
| Mechanism | ERβ-mediated inhibition of NF-κB signaling | Inhibition of NF-κB, AP-1, and GATA transcription factors |
Inferred Global Gene Expression Profiles
| Regulator | Cell Type | Upregulated Genes/Pathways | Downregulated Genes/Pathways |
| Selective ERβ Agonist (e.g., ERB-041) | Human Osteosarcoma Cells (U2OS-ERβ) | Genes involved in apoptosis and cell differentiation | Pro-inflammatory genes: TNFα, IL-6, CSF2 |
| Estradiol (17β-Estradiol) | Human Endothelial Cells | Cell migration and proliferation: RhoA, cyclins, CDKs; Vasodilation: eNOS; Growth factors: VEGFR-2 | Pro-inflammatory adhesion molecules: VCAM-1, ICAM-1 |
This indirect comparison suggests that while both have anti-inflammatory properties, this compound's effects, mediated through ERβ, might be more specifically directed at repressing pro-inflammatory cytokine expression. Estradiol, acting through both ERα and ERβ, appears to have a broader range of effects on endothelial cell proliferation, migration, and vasomotor control.
Signaling Pathways and Experimental Workflow
Differential Signaling Pathways
The distinct receptor affinities of this compound and Estradiol lead to the activation of different downstream signaling pathways.
Experimental Workflow for Gene Expression Profiling
The following diagram outlines a typical workflow for a comparative gene expression study.
Experimental Protocols
The following is a generalized protocol for a comparative gene expression study based on methodologies from the cited literature.
Objective: To compare the gene expression profiles induced by this compound and Estradiol in human endothelial cells.
1. Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are seeded in 6-well plates and grown to ~80% confluency.
-
Prior to treatment, cells are serum-starved for 24 hours in phenol red-free medium.
-
Cells are then treated with vehicle (e.g., 0.1% DMSO), this compound (e.g., 10 nM), or Estradiol (e.g., 10 nM) for a specified time (e.g., 24 hours).
-
In some experiments, cells are co-treated with an inflammatory stimulus like TNFα (e.g., 10 ng/mL).
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an Agilent Bioanalyzer.
3. RNA Sequencing (RNA-seq):
-
An RNA-seq library is prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
The library is sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000).
4. Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.
-
Reads are aligned to the human reference genome (e.g., GRCh38).
-
Gene expression levels are quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM).
-
Differential gene expression analysis is performed between treatment groups and controls using software such as DESeq2 or edgeR.
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Pathway analysis and gene ontology enrichment analysis are performed using tools like DAVID or GSEA to identify biological processes affected by the treatments.
5. Validation of Gene Expression Changes:
-
A subset of differentially expressed genes is validated by quantitative real-time PCR (qRT-PCR) using independent samples.
-
Relative gene expression is calculated using the ΔΔCt method with a housekeeping gene (e.g., GAPDH) for normalization.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and Estradiol induce distinct gene expression profiles, primarily due to this compound's selectivity for ERβ. While Estradiol elicits a broad spectrum of genomic responses through both ERα and ERβ, this compound's effects are likely more targeted, with a notable potency in repressing pro-inflammatory gene expression in the vasculature.
The lack of direct, genome-wide comparative studies represents a significant knowledge gap. Future research employing transcriptomic techniques such as RNA-seq in relevant cell types and in vivo models is essential to fully elucidate the distinct and potentially overlapping gene regulatory networks of these two estrogens. Such studies will be invaluable for the development of selective estrogen receptor modulators (SERMs) with improved therapeutic profiles.
Establishing Reference Ranges for 17-Epiestriol in a Healthy Population: A Comparative Guide to Analytical Methods
This guide provides a comparative overview of methodologies for establishing reference ranges of 17-Epiestriol, a key stereoisomer of estriol. It is intended for researchers, scientists, and drug development professionals seeking to accurately quantify this compound in healthy populations. The following sections detail the prevalent analytical techniques, present comparative data, and outline comprehensive experimental protocols.
Introduction to this compound
This compound (16α-hydroxy-17α-estradiol) is one of the four major estrogen isomers, alongside estradiol, estrone, and estriol. As a metabolic product of estrone and 16α-hydroxyestrone, its quantification in biological matrices is crucial for various research and clinical applications. Accurate and precise measurement is fundamental for defining reliable reference intervals, which can, in turn, aid in understanding endocrine functions and pathologies. The primary challenge in quantification lies in differentiating this compound from its more abundant stereoisomer, estriol, necessitating highly specific analytical methods.
Comparative Analytical Methodologies
The gold standard for the quantification of this compound and other steroid isomers is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior specificity and sensitivity compared to traditional immunoassays, which are often hampered by cross-reactivity with structurally similar steroids.
LC-MS/MS-based methods are preferred for their ability to chromatographically separate steroid isomers before detection and quantification, thereby ensuring analytical accuracy. These methods typically involve a sample preparation step to extract and concentrate the analytes, followed by chromatographic separation and mass spectrometric detection.
While less common now for routine analysis, GC-MS is another powerful technique for steroid analysis. It requires derivatization of the steroids to make them volatile before injection into the gas chromatograph. While providing high resolution, the additional derivatization step can add complexity and potential variability to the workflow.
Experimental Protocols
A detailed protocol for the analysis of this compound in human serum using LC-MS/MS is outlined below. This protocol is synthesized from methodologies described in peer-reviewed literature.
-
Sample Aliquoting : Pipette 500 µL of human serum into a clean polypropylene tube.
-
Internal Standard Spiking : Add an internal standard solution (e.g., deuterated this compound) to each sample, calibrator, and quality control.
-
Equilibration : Vortex the samples and allow them to equilibrate for 15 minutes at room temperature.
-
SPE Column Conditioning : Condition a C18 SPE cartridge by washing sequentially with methanol and water.
-
Sample Loading : Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a low-organic-content solvent to remove interfering substances.
-
Elution : Elute the steroids from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column : A C18 reversed-phase column is typically used to achieve separation of the steroid isomers.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to enhance ionization.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative mode for estrogens.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for this compound and its internal standard to ensure specificity and accurate quantification.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound analysis and its general metabolic context.
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Simplified metabolic pathway involving this compound.
Quantitative Data and Reference Ranges
Establishing definitive reference ranges requires large-scale studies across diverse, healthy populations. The data available in the literature is often from specific cohorts and may vary based on the analytical method used. The following table summarizes representative data for this compound levels as measured by LC-MS/MS.
| Population | Matrix | Analyte | Concentration Range (pg/mL) | Analytical Method | Reference |
| Healthy Adults | Serum | This compound | < 20 pg/mL | LC-MS/MS | |
| Healthy Adults | Serum | Estriol | < 20 pg/mL | LC-MS/MS | |
| Healthy Adults | Serum | Estrone | 20 - 70 pg/mL | LC-MS/MS | |
| Healthy Adults | Serum | Estradiol | 20 - 60 pg/mL | LC-MS/MS |
Note : The provided ranges are indicative and should be confirmed by specific studies relevant to the population of interest. It is highly recommended that each laboratory establishes its own reference ranges based on its specific population and analytical methodology.
Conclusion
The accurate establishment of reference ranges for this compound is critically dependent on the use of highly specific and sensitive analytical methods. LC-MS/MS stands out as the most suitable technique, capable of distinguishing this compound from its isomers. The provided protocols and data serve as a guide for researchers to develop and validate their own assays for the quantification of this and other minor estrogens. Future studies with larger, well-characterized healthy cohorts are necessary to establish more definitive and widely applicable reference intervals.
A Researcher's Guide to Assessing 17-Epiestriol Assays: A Comparative Framework
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 17-Epiestriol, a minor but biologically significant estrogen metabolite, is paramount.[1][2] The choice of assay can profoundly impact experimental outcomes, making a thorough assessment of its reproducibility and robustness essential. This guide provides a comparative framework for evaluating this compound assays, focusing on the two most prevalent methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA).
While direct head-to-head comparisons of specific commercial this compound kits are not extensively published, a comparison of the underlying technologies provides a strong foundation for assay selection and validation. LC-MS/MS is generally considered the gold standard for steroid analysis due to its high specificity and accuracy, whereas immunoassays offer advantages in throughput and ease of use.[3][4]
Comparative Analysis of Assay Performance
The selection of an appropriate assay depends on the specific requirements of the study, such as the need for high specificity, sample throughput, or sensitivity. The following table summarizes typical performance characteristics for LC-MS/MS and immunoassay methods based on data from steroid analysis literature. Researchers can use these benchmarks when evaluating a specific this compound assay kit.
| Performance Characteristic | LC-MS/MS | Immunoassay (e.g., ELISA, RIA) | Rationale & Considerations |
| Specificity | High (based on mass-to-charge ratio) | Variable (potential for cross-reactivity with structurally similar steroids) | LC-MS/MS can distinguish between isomers like this compound and Estriol, reducing the risk of inaccurate measurements. Immunoassays are susceptible to interference, which can lead to overestimated concentrations.[5] |
| Accuracy (% Bias) | Typically -5% to +5% | Can range from -30% to +70%, especially at low concentrations | The superior selectivity of LC-MS/MS generally leads to higher accuracy. Immunoassays may show significant bias due to matrix effects or cross-reactivity. |
| Precision (% CV) | < 15% | < 20% | Both methods can achieve acceptable precision, but this must be rigorously validated. Inter-assay precision is a critical measure of reproducibility over time. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL | 5 - 20 pg/mL | LC-MS/MS methods generally offer lower limits of quantification, making them suitable for studies with low endogenous levels of this compound. |
| Throughput | Moderate | High | Immunoassays are well-suited for screening large numbers of samples due to their plate-based format and potential for automation. |
| Sample Volume | Low (can be < 500 µL) | Low to Moderate | Modern LC-MS/MS techniques have significantly reduced the required sample volume. |
Key Assay Validation & Performance Metrics
To ensure reliable and reproducible data, several key parameters must be assessed. The relationship between these core metrics is fundamental to assay validation.
Caption: Logical relationship of key assay performance validation metrics.
Experimental Protocols
Detailed and consistent methodologies are crucial for generating reproducible results. Below are representative protocols for the quantification of this compound using ELISA and LC-MS/MS.
Protocol 1: Competitive ELISA Workflow
This protocol outlines a typical workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format for small molecules like steroids.
References
- 1. 17α-Epiestriol - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H24O3 | CID 256737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 5. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
17-Epiestriol Emerges as a Potent Anti-Inflammatory Agent, Outperforming Other Estrogens in Key Markers
For Immediate Release
A comprehensive review of scientific literature reveals that 17-Epiestriol, a metabolite of estradiol, demonstrates significantly greater anti-inflammatory potency compared to other estrogens, including the widely studied 17β-estradiol. This finding positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. The primary mechanism of its enhanced effect appears to be mediated through the estrogen receptor (ER), leading to the suppression of key inflammatory pathways.
This guide provides a detailed comparison of the anti-inflammatory effects of this compound with other estrogens, supported by experimental data and detailed methodologies for key assays.
Potency in Suppressing Endothelial Inflammation
A pivotal study has shown that this compound is approximately 400 times more potent than 17β-estradiol in inhibiting the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human umbilical vein endothelial cells (HUVECs).[1] VCAM-1 is a critical adhesion molecule that facilitates the recruitment of inflammatory cells to sites of inflammation. Notably, other estrogens such as ethinyl estradiol and estrone showed no significant effect on TNF-α-induced VCAM-1 expression in the same study.[1]
This superior anti-inflammatory action of this compound is linked to its ability to prevent the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes, including VCAM-1.[1] The effect of this compound on VCAM-1 expression is dependent on the estrogen receptor, as it is blocked by the ER antagonist ICI 182,780.[1]
Comparative Anti-Inflammatory Effects of Estrogens
| Estrogen | Target | Effect | Potency Comparison | Reference |
| This compound | TNF-α-induced VCAM-1 expression in HUVECs | Inhibition | ~400x more potent than 17β-estradiol | [1] |
| 17β-Estradiol | TNF-α-induced VCAM-1 expression in HUVECs | Inhibition | Baseline | |
| LPS-induced TNF-α and IL-6 in macrophages | Inhibition | - | ||
| IL-1β and TNF-α in uterine arteries | Inhibition | - | ||
| Estriol | Endothelial healing | Promotion | Similar to 17β-estradiol | |
| Estrone | TNF-α-induced VCAM-1 expression in HUVECs | No effect | - | |
| Ethinyl Estradiol | TNF-α-induced VCAM-1 expression in HUVECs | No effect | - |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of estrogens are primarily mediated through their interaction with estrogen receptors, which can then modulate downstream signaling pathways. A key pathway inhibited by this compound and 17β-estradiol is the NF-κB signaling cascade.
Caption: Estrogen-mediated inhibition of the NF-κB pathway.
The experimental workflow to determine the inhibitory effect of estrogens on VCAM-1 expression typically involves treating endothelial cells with an inflammatory stimulus in the presence or absence of the estrogen being tested.
Caption: Experimental workflow for VCAM-1 inhibition assay.
Detailed Experimental Protocols
VCAM-1 Expression Assay in HUVECs
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experiments are typically performed with cells between passages 2 and 5.
2. Treatment:
-
HUVECs are seeded in multi-well plates and allowed to reach confluence.
-
The culture medium is then replaced with a low-serum medium.
-
Cells are pre-treated with various concentrations of estrogens (e.g., this compound, 17β-estradiol, estriol, estrone) or vehicle control for a specified period (e.g., 24 hours).
-
Following pre-treatment, cells are stimulated with a pro-inflammatory cytokine, typically TNF-α (e.g., 10 ng/mL), for a further incubation period (e.g., 4-24 hours).
3. VCAM-1 mRNA Quantification (RT-qPCR):
-
Total RNA is extracted from the HUVECs using a suitable RNA isolation kit.
-
RNA is reverse transcribed into cDNA.
-
Real-time quantitative PCR is performed using specific primers for VCAM-1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of VCAM-1 mRNA is calculated using the ΔΔCt method.
4. VCAM-1 Protein Quantification (Cell-based ELISA):
-
After treatment, HUVECs are fixed with paraformaldehyde.
-
The cells are then incubated with a primary antibody specific for human VCAM-1.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is added, and the resulting colorimetric change is measured using a microplate reader. The absorbance is proportional to the amount of VCAM-1 expressed on the cell surface.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
1. Cell Culture and Treatment:
-
HUVECs are grown on glass coverslips in multi-well plates.
-
Cells are treated with estrogens and TNF-α as described in the VCAM-1 expression assay.
2. Immunostaining:
-
After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The cells are then incubated with a primary antibody against the p65 subunit of NF-κB.
-
A fluorescently-labeled secondary antibody is then added.
-
The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).
3. Microscopy and Analysis:
-
The coverslips are mounted on microscope slides.
-
Images are captured using a fluorescence microscope.
-
The nuclear translocation of NF-κB is quantified by measuring the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm.
Cytokine Measurement (ELISA)
1. Sample Collection:
-
Following treatment of cells (e.g., HUVECs or macrophages) with estrogens and an inflammatory stimulus, the cell culture supernatant is collected.
2. ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
The plate is blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known standards are added to the wells.
-
A detection antibody, which is typically biotinylated, is then added.
-
A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, and the resulting color development is measured using a microplate reader.
-
The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 17-Epiestriol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 17-Epiestriol, a metabolite of estrone that binds to estrogen receptors, requires careful disposal due to its potential health risks.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While specific disposal instructions may not always be detailed, the SDS provides critical information on hazards, handling, and necessary personal protective equipment (PPE).[3] Based on data for this compound and similar compounds, the following hazards should be considered:
-
Health Hazards: May cause cancer and may damage fertility or the unborn child.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or chemical splash goggles, and a lab coat.
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. Improper disposal can lead to the contamination of water supplies and harm to wildlife.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste, which ultimately should be incinerated by a licensed environmental management contractor.
-
Waste Minimization: The first principle of responsible waste management is to minimize waste generation. Order only the necessary quantities of this compound for your experiments and prepare solutions in volumes appropriate for the planned procedures.
-
Waste Segregation at the Point of Generation: Immediately segregate all materials that have come into contact with this compound.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or rinsates from decontamination, in a separate, leak-proof, and compatible hazardous waste container.
-
Sharps Waste: All contaminated sharps (e.g., needles, syringes) must be placed in a designated, puncture-resistant sharps container.
-
-
Containerization and Labeling:
-
Use containers that are in good condition, free from leaks, and have no external contamination. The original chemical container can often be used for waste collection.
-
As soon as waste is added, affix a "Hazardous Waste" label to the container.
-
Clearly list all constituents of the container, including "this compound" and any solvents or other chemicals present.
-
-
Storage of Hazardous Waste:
-
Store waste containers in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.
-
All hazardous waste containers must be stored in a secondary containment system, such as a chemically resistant tub or tray, to prevent the spread of material in case of a leak or spill.
-
Ensure that waste containing this compound is segregated from incompatible materials to prevent chemical reactions.
-
-
Waste Pickup and Disposal:
-
Follow your institution's procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.
-
The hazardous waste will then be transported by a reputable disposal company to a permitted treatment, storage, and disposal facility (TSDF) for incineration.
-
Decontamination of Laboratory Equipment
Thorough decontamination of all non-disposable equipment that has come into contact with this compound is essential.
Experimental Protocol for Decontamination:
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.
-
Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Perform a final rinse with purified water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
-
Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container's label must be obliterated or defaced, and then the container can be disposed of as non-hazardous waste, following institutional guidelines.
Data Presentation
Due to the nature of disposal procedures, quantitative data is often limited. The following table summarizes the key characteristics and disposal parameters for this compound based on available safety information.
| Parameter | Value/Instruction | Source |
| Chemical Name | This compound | |
| CAS Number | 1228-72-4 | |
| Molecular Formula | C₁₈H₂₄O₃ | |
| Primary Hazards | May cause cancer, May damage fertility or the unborn child | |
| Disposal Method | Treat as hazardous chemical waste for incineration | |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | |
| PPE | Nitrile gloves, safety glasses/goggles, lab coat |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting our ecosystems.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 17-Epiestriol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 17-Epiestriol. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. This compound is classified as a hazardous substance with potential carcinogenic and reproductive toxicity effects. Therefore, stringent adherence to the following operational and disposal plans is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory | NIOSH-approved N95 respirator or higher | Prevents inhalation of airborne powder. A fit-tested respirator is required. |
| Body Protection | Disposable lab coat or gown | Provides a barrier against contamination of personal clothing. To be removed before leaving the lab. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound powder must be performed in a designated area, such as a chemical fume hood or a powder containment hood, to prevent exposure and contamination.
1. Preparation:
-
Ensure the designated handling area is clean and uncluttered.
-
Verify that the fume hood or containment hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder within the designated containment area.
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the compound gently to minimize the generation of airborne dust.
3. Dissolving:
-
If preparing a solution, add the solvent to the weighed this compound powder slowly and carefully to avoid splashing.
-
Cap the container securely before mixing or vortexing.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye protection, and finally the respirator).
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup Protocol:
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert others: Inform personnel in the vicinity of the spill.
-
Assess the spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don appropriate PPE: This includes double gloves, a disposable gown, eye protection, and an N95 respirator.
-
Contain the spill: For powders, gently cover with a damp paper towel to avoid generating dust. For liquids, use an absorbent material to contain the spill.
-
Clean the spill:
-
Carefully collect the absorbed material or damp paper towel using forceps or a scoop.
-
Place the waste in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, working from the outside in.
-
-
Dispose of waste: All cleanup materials are to be disposed of as hazardous waste.
-
Report the incident: Document the spill and the cleanup procedure according to your institution's policies.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. This includes unused compounds, empty containers, contaminated PPE, and spill cleanup materials.
Waste Segregation and Collection:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled as hazardous waste.
Disposal Procedure:
-
Ensure all waste containers are securely closed.
-
Properly label all containers with the contents, including the concentration of this compound.
-
Arrange for pickup and disposal by your institution's authorized hazardous waste management service.
-
Do not dispose of this compound down the drain or in the regular trash.
Storage
Store this compound in a well-ventilated, secure area, away from incompatible materials. Conflicting information exists regarding the optimal storage temperature. While some suppliers recommend room temperature, others suggest -20°C for long-term stability. It is crucial to refer to the manufacturer's specific recommendations provided with your product for accurate storage conditions. The compound should be stored in a tightly sealed container to prevent contamination and degradation.
By implementing these procedures, you contribute to a safer laboratory environment and ensure the integrity of your research. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
